ML471
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H20N6O6S |
|---|---|
Poids moléculaire |
388.40 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-3-propan-2-ylpyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C13H20N6O6S/c1-5(2)8-7-11(14)16-4-17-12(7)19(18-8)13-10(21)9(20)6(25-13)3-24-26(15,22)23/h4-6,9-10,13,20-21H,3H2,1-2H3,(H2,14,16,17)(H2,15,22,23)/t6-,9-,10-,13-/m1/s1 |
Clé InChI |
XLLGDESQDODKCI-ZRFIDHNTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unveiling the Molecular Target of ML471: A Technical Guide
For Immediate Release
Cambridge, MA – Researchers and drug development professionals now have access to a comprehensive technical guide detailing the molecular target and mechanism of action of ML471, a potent anti-malarial compound. This document synthesizes key findings, quantitative data, and detailed experimental methodologies to provide an in-depth understanding of this compound's therapeutic potential.
Core Finding: this compound Hijacks a Critical Parasitic Enzyme
The primary molecular target of the novel anti-malarial compound this compound is the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS) .[1][2][3][4][5] This enzyme plays a critical role in the parasite's protein synthesis machinery.
This compound employs a sophisticated and highly selective mechanism of action known as "reaction hijacking." Instead of directly inhibiting the enzyme, this compound acts as a pro-inhibitor. The PfTyrRS enzyme itself metabolizes this compound, creating a tightly-binding inhibitory adduct, Tyr-ML471 , within its own active site. This covalent modification irreversibly blocks the enzyme's function, leading to parasite death.
A key advantage of this compound is its high selectivity for the parasite's enzyme over the human ortholog, human cytoplasmic tyrosine tRNA synthetase (HsTyrRS), which is not susceptible to this reaction hijacking mechanism. While this compound demonstrates potent activity against the malaria parasite, it shows significantly less activity against a panel of human E1 enzymes, contributing to its low cytotoxicity in human cells. However, it does exhibit inhibitory activity against human Atg7, an E1-like enzyme involved in autophagy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound and related compounds.
Table 1: In Vitro Anti-malarial and Cytotoxic Activity
| Compound | P. falciparum IC50 (72h, 3D7 strain) | P. falciparum IC50 (6h pulse, Cam3.IIrev strain) | HepG2 Cytotoxicity IC50 (72h) |
| This compound | 3.3 ± 0.1 nM | Not Reported | 47 ± 10 nM |
| ML901 | Not Reported | Not Reported | Not Reported |
| AMS | Not Reported | Not Reported | Not Reported |
Data extracted from multiple sources.
Table 2: Inhibitory Activity against E1 Enzymes
| Compound | Human Atg7 IC50 | Human UAE IC50 | Human NAE IC50 | Human SAE IC50 |
| This compound | 22 ± 9 nM | > 25,000 nM | > 25,000 nM | > 25,000 nM |
| ML901 | Not Reported | Not Reported | Not Reported | Not Reported |
| AMS | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor |
Data indicates this compound's high selectivity, with minimal inhibition of key human E1 enzymes compared to the broad-spectrum inhibitor AMS.
Signaling and Mechanistic Pathways
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of this compound "Reaction Hijacking" of PfTyrRS.
Caption: Experimental Workflow for Characterizing this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Protocol 1: PfTyrRS Biochemical Activity Assay (ATP Consumption)
This assay measures the enzymatic activity of recombinant PfTyrRS by quantifying ATP consumption.
-
Reagents and Materials:
-
Recombinant PfTyrRS (25 nM)
-
ATP (10 µM)
-
Tyrosine (200 µM)
-
Pyrophosphatase (1 unit/mL)
-
Cognate tRNATyr (4.8 µM)
-
This compound (or other inhibitors) at various concentrations
-
Kinase-Glo Luminescent Kinase Assay Kit
-
384-well white opaque plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a master mix containing PfTyrRS, ATP, tyrosine, pyrophosphatase, and tRNATyr in the appropriate reaction buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add varying concentrations of this compound or control compounds to the wells. Include a DMSO-only control.
-
Incubate the plate at 37°C for 1 hour.
-
Equilibrate the plate to room temperature.
-
Add Kinase-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and determine IC50 values by fitting the data to a dose-response curve.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay
DSF is used to assess the binding of this compound to PfTyrRS by measuring changes in the protein's melting temperature (Tm).
-
Reagents and Materials:
-
Recombinant PfTyrRS or HsTyrRS (2.3 µM)
-
This compound, ML901, or AMS (50 µM for PfTyrRS, 200 µM for HsTyrRS)
-
ATP (10 µM)
-
Tyrosine (20 µM)
-
P. falciparum tRNATyr (4 µM) or yeast tRNA (8 mg/mL)
-
SYPRO Orange dye
-
Real-time PCR instrument capable of fluorescence detection over a temperature gradient
-
-
Procedure:
-
Prepare reaction mixtures containing the respective tRNA synthetase, substrates (ATP and tyrosine), and the test compound (this compound, ML901, or AMS).
-
Incubate the mixtures at 37°C for 2 hours (for PfTyrRS) or 4 hours (for HsTyrRS) to allow for adduct formation.
-
Add SYPRO Orange dye to each reaction mixture.
-
Transfer the samples to a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument.
-
Apply a temperature gradient from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is determined from the peak of the first derivative of the melting curve. An increase in Tm indicates ligand binding and stabilization of the protein.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) for Adduct Detection
This method is used to directly detect the formation of the Tyr-ML471 adduct in treated P. falciparum cultures.
-
Reagents and Materials:
-
P. falciparum-infected red blood cells
-
This compound (1 µM)
-
Acetonitrile
-
Water with 0.1% formic acid
-
LC-MS system (e.g., a high-resolution mass spectrometer coupled to a liquid chromatography system)
-
-
Procedure:
-
Culture P. falciparum-infected red blood cells and treat with 1 µM this compound for 2 hours. Use an untreated culture as a control.
-
Harvest the parasites and lyse the cells.
-
Extract metabolites from the cell lysates, for example, using a cold solvent extraction method with acetonitrile/water.
-
Clarify the extracts by centrifugation.
-
Inject the supernatant into the LC-MS system.
-
Perform chromatographic separation followed by mass spectrometry analysis.
-
Search for the expected mass-to-charge ratio (m/z) of the Tyr-ML471 adduct (e.g., m/z 552.1871).
-
Confirm the identity of the adduct by comparing the retention time and fragmentation pattern (MS/MS) with a synthetic Tyr-ML471 standard.
-
This technical guide provides a foundational understanding of this compound's molecular target and mechanism, offering valuable insights for researchers in the field of anti-malarial drug development. The detailed protocols and quantitative data serve as a resource to facilitate further investigation and optimization of this promising compound class.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ML471: A Technical Guide to Reaction Hijacking Inhibition of Plasmodium falciparum Tyrosyl-tRNA Synthetase
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML471 is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS).[1][2][3][4][5] It operates through a novel mechanism known as "reaction hijacking," where the target enzyme's own catalytic activity is exploited to generate a tightly-bound inhibitory adduct within the active site. This pro-inhibitor strategy confers high potency against the malaria parasite, including its asexual blood, liver, and gametocyte stages, while exhibiting significant selectivity over the human ortholog and other human enzymes. This technical guide provides an in-depth overview of the mechanism of action of this compound, a compilation of its inhibitory activity, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action: Reaction Hijacking
This compound is a nucleoside sulfamate (B1201201) analogue that acts as a pro-inhibitor. The core of its inhibitory action lies in its ability to hijack the catalytic cycle of PfTyrRS. The process can be summarized in the following steps:
-
Binding: this compound, mimicking adenosine (B11128) monophosphate (AMP), binds to the active site of PfTyrRS.
-
Enzyme-Catalyzed Activation: PfTyrRS proceeds with its normal catalytic function, activating its cognate amino acid, tyrosine, to form a tyrosyl-adenylate (Tyr-AMP) intermediate.
-
Reaction Hijacking: this compound, positioned within the active site, intercepts the activated Tyr-AMP intermediate. The enzyme then catalyzes the formation of a covalent bond between the tyrosine and this compound, creating a stable Tyr-ML471 conjugate.
-
Inhibition: This newly synthesized Tyr-ML471 adduct is a potent, tightly-bound inhibitor that remains trapped in the active site, effectively shutting down the enzyme's function and halting protein synthesis in the parasite.
This mechanism is highly specific to the parasite's enzyme, as the human tyrosyl-tRNA synthetase is not susceptible to this reaction hijacking process.
Signaling Pathway: Inhibition of Protein Synthesis
The primary consequence of PfTyrRS inhibition by this compound is the disruption of protein synthesis, a fundamental process for the parasite's survival and replication.
Quantitative Data
The inhibitory activity of this compound has been quantified against P. falciparum and a panel of human E1 enzymes.
| Target | Organism/Cell Line | Assay Type | IC50 | Reference |
| Asexual Blood Stage | Plasmodium falciparum (3D7 strain) | 72-h exposure assay | 2.8 nM | |
| Atg7 | Human | HTRF | 22 ± 9 nM | |
| Ubiquitin-Activating Enzyme (UAE) | Human | HTRF | No inhibitory activity | |
| NEDD8-Activating Enzyme (NAE) | Human | HTRF | No or very little activity | |
| SUMO-Activating Enzyme (SAE) | Human | HTRF | No or very little activity | |
| PfTyrRS (ATP Consumption) | Recombinant | Kinase-Glo | 1.4 µM |
Table 1: Summary of this compound inhibitory activity.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity of this compound.
P. falciparum Growth Inhibition Assay
This protocol is a generalized procedure for assessing the in vitro activity of antimalarial compounds.
Experimental Workflow:
Methodology:
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., 3D7 strain) are maintained in human erythrocytes in a complete medium. Cultures are synchronized at the ring stage.
-
Assay Setup: Synchronized parasite cultures (e.g., 1% parasitemia, 2% hematocrit) are dispensed into 384-well microplates.
-
Compound Addition: this compound is serially diluted and added to the assay plates.
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Staining and Reading: After incubation, red blood cells are lysed, and the parasite DNA is stained with a fluorescent dye (e.g., SYBR Green I). The fluorescence intensity, which is proportional to parasite growth, is measured using a plate reader or by flow cytometry.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable model.
E1 Enzyme Inhibition Assay (HTRF)
This is a generalized protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the inhibitory activity of compounds against ubiquitin-activating (E1) enzymes.
Experimental Workflow:
Methodology:
-
Compound Plating: Serial dilutions of this compound are dispensed into a low-volume 384-well assay plate.
-
Reagent Addition: A mixture containing the target E1 enzyme (e.g., Atg7, UAE, NAE, or SAE), a Europium (Eu³⁺) cryptate-labeled ubiquitin or ubiquitin-like protein, and the corresponding E2 conjugating enzyme is added to the wells.
-
Pre-incubation: The plate is pre-incubated to allow for compound binding to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.
-
Reaction Incubation: The plate is incubated to allow for the transfer of the Eu³⁺-labeled ubiquitin-like protein to the E2 enzyme.
-
Detection: The reaction is stopped by the addition of a detection reagent containing EDTA and an XL665-labeled antibody or binding partner that specifically recognizes the charged E2 enzyme.
-
Signal Reading: After a final incubation period, the HTRF signal is read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated and used to determine the IC50 value.
PfTyrRS ATP Consumption Assay (Kinase-Glo)
This protocol describes the measurement of ATP consumption by recombinant PfTyrRS as a proxy for enzyme activity and its inhibition.
Methodology:
-
Reaction Setup: In vitro reactions are set up in a suitable assay buffer (e.g., 25 mM Tris pH 8, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP) containing recombinant PfTyrRS (e.g., 2 µM), L-tyrosine (e.g., 20 µM), ATP (e.g., 10 µM), and P. falciparum tRNATyr (e.g., 4 µM). Reactions are initiated in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixtures are incubated at 37°C for a defined period (e.g., 1 hour).
-
ATP Measurement: An equal volume of Kinase-Glo® reagent is added to each reaction. The Kinase-Glo® reagent contains luciferase and luciferin. The luciferase enzyme utilizes the remaining ATP in the reaction to generate a luminescent signal.
-
Signal Reading: The plate is incubated at room temperature to stabilize the luminescent signal, which is then measured using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of ATP consumed, and therefore to the activity of PfTyrRS. The IC50 value is determined from the dose-response curve.
Crystallography of the PfTyrRS/Tyr-ML471 Complex
The crystal structure of the PfTyrRS in complex with the Tyr-ML471 adduct has been solved, providing insights into the molecular basis of its potency and selectivity.
-
PDB ID: 9CLL
-
Resolution: 1.80 Å
-
Method: X-ray Diffraction
The complex was crystallized using previously established conditions for PfTyrRS. The structure reveals a homodimer organization with clear electron density for the Tyr-ML471 ligand bound in the active site. This structural information is invaluable for future structure-based drug design efforts.
Conclusion
This compound represents a promising antimalarial lead compound that leverages a sophisticated reaction hijacking mechanism to achieve potent and selective inhibition of a crucial parasite enzyme. The data and methodologies presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel antimalarial therapies. The high potency, multi-stage activity, and selectivity profile of this compound underscore the potential of reaction hijacking as a powerful strategy in drug discovery. Further optimization of its pharmacokinetic properties could pave the way for a new class of single-dose malaria treatments.
References
The Discovery and Development of ML471: A Novel Antimalarial Agent
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ML471 is a promising antimalarial compound that emerged from the optimization of a previously identified inhibitor, ML901. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound. It is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS) and demonstrates a novel "reaction hijacking" mechanism. This compound exhibits low nanomolar activity against multiple life stages of the malaria parasite, including asexual blood stages, liver stages, and gametocytes, coupled with a favorable safety profile and single-dose oral efficacy in a mouse model of human malaria.
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of new antimalarial agents with novel mechanisms of action. The parasite's aminoacyl-tRNA synthetases (aaRSs), essential for protein synthesis, represent a promising class of drug targets. This compound, a pyrazolopyrimidine ribose sulfamate, was identified through the exploration of analogues of ML901, a known inhibitor of PfTyrRS. This compound demonstrates improved potency, particularly against the trophozoite stage of the parasite, and enhanced selectivity against human cell lines.
Discovery and Optimization
This compound was identified from a series of ML901 analogues with various substitutions at the 7-position of the pyrazolopyrimidine ring system.[1] The goal was to improve upon the selectivity of ML901, which exhibited some off-target activity. This compound emerged as a lead candidate due to its enhanced potency against P. falciparum and reduced activity against the human ubiquitin-activating enzyme (UAE).[1]
Mechanism of Action: Reaction Hijacking
This compound functions as a "reaction hijacking" inhibitor of PfTyrRS.[1][2][3] Instead of directly inhibiting the enzyme, this compound acts as a substrate that the enzyme processes to form a stable, tightly-bound inhibitory adduct.
The catalytic process involves the PfTyrRS enzyme adenylating L-tyrosine. In the presence of this compound, the enzyme catalyzes the formation of a stable Tyr-ML471 conjugate. This adduct remains tightly bound to the enzyme's active site, effectively sequestering the enzyme and preventing its participation in protein synthesis, ultimately leading to parasite death. The formation of this Tyr-ML471 adduct has been confirmed in both recombinant enzyme assays and in P. falciparum-infected red blood cells treated with this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its precursor, ML901.
Table 1: In Vitro Activity against P. falciparum and Human Cells
| Compound | P. falciparum (3D7) IC50 (72h) | P. falciparum (Cam3.IIrev) Trophozoite IC50 (6h pulse) | Human HepG2 Cells IC50 (72h) | Selectivity Index (HepG2 IC50 / 3D7 IC50) |
| This compound | 1.8 nM | 29.1 nM | >50 µM | >27,778 |
| ML901 | Not specified | 135 nM | 4.65 µM | Not applicable |
Data sourced from.
Table 2: Activity against Different P. falciparum Life Stages
| Stage | Strain | IC50 |
| Asexual Blood Stage (South American clinical isolates) | P. falciparum | 4.2 nM (median) |
| Asexual Blood Stage (South American clinical isolates) | P. vivax | 8.0 nM (median) |
| Liver Stage Schizonts | P. falciparum NF175 | 2.8 nM |
| Liver Stage Schizonts | P. falciparum NF135 | 5.5 nM |
| Male Gametocytes (Fertility) | P. falciparum | 49 nM |
| Female Gametocytes (Fertility) | P. falciparum | 260 nM |
Data sourced from.
Table 3: Off-Target Activity against Human E1 Enzymes
| Compound | UAE IC50 | NAE IC50 | SAE IC50 | Atg7 IC50 |
| This compound | >50 µM | >50 µM | >50 µM | 22 ± 9 nM |
| ML901 | 5.39 µM | 28 µM | >50 µM | 33 nM |
Data sourced from.
Table 4: In Vivo Pharmacokinetic Parameters in Rats
| Route | Dose (mg/kg) | Half-life (h) |
| IV | 1 | 10.3 |
| PO | 1 | 12.1 |
| PO | 10 | 12.8 |
| PO | 25 | 16.5 |
Data sourced from.
Experimental Protocols
In Vitro Asexual Blood Stage Growth Inhibition Assay (72-hour)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.
Methodology:
-
Synchronized ring-stage P. falciparum (3D7 strain) cultures are exposed to a range of concentrations of the test compound.
-
The cultures are incubated for 72 hours under standard conditions.
-
Parasite growth is assessed using the Plasmodium lactate (B86563) dehydrogenase (PfLDH) assay, which measures enzymatic activity as a proxy for parasite viability.
-
The IC50 value is calculated from the dose-response curve.
Short-Exposure Trophozoite Stage Assay (6-hour pulse)
This assay evaluates the rapid killing activity of compounds against the trophozoite stage.
Methodology:
-
Synchronized P. falciparum (Cam3.IIrev strain) cultures at the trophozoite stage (25-30 hours post-infection) are treated with the test compound for 6 hours.
-
After the 6-hour pulse, the compound is washed out, and the parasites are allowed to continue their life cycle.
-
Growth inhibition is determined in the subsequent cycle by measuring DNA content using the SYBR Green I fluorescence assay.
E1 Enzyme Inhibition Assay
This assay measures the inhibitory activity of compounds against human E1 activating enzymes.
Methodology:
-
The activity of recombinant human E1 enzymes (UAE, NAE, SAE, Atg7) is measured.
-
The enzymes are incubated with varying concentrations of the test compound.
-
The IC50 values are determined by measuring the reduction in enzyme activity.
In Vivo Efficacy in SCID Mouse Model
This model assesses the therapeutic efficacy of antimalarial compounds in an in vivo setting.
Methodology:
-
Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells (RBCs).
-
The mice are then infected with P. falciparum.
-
A single oral dose of this compound (e.g., 100 or 200 mg/kg) is administered on day 3 post-infection.
-
Parasitemia is monitored daily to assess the clearance of parasites from the blood.
Conclusion
This compound is a highly potent antimalarial candidate with a novel mechanism of action that circumvents existing resistance pathways. Its broad activity against multiple parasite life stages, including transmissible forms, suggests it could be a valuable tool for both treatment and transmission-blocking strategies. The compound's excellent selectivity and single-dose oral efficacy in a preclinical model highlight its potential for further development as a next-generation antimalarial drug. Further optimization of its oral bioavailability could enhance its clinical utility.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. malariaworld.org [malariaworld.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
ML471: A Potent and Selective Reaction-Hijacking Inhibitor of Plasmodium falciparum Tyrosyl-tRNA Synthetase (PfTyrRS)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Malaria, caused by the parasite Plasmodium falciparum, remains a significant global health threat, necessitating the development of novel therapeutics with unique mechanisms of action. The P. falciparum cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS), an essential enzyme for protein synthesis, has emerged as a promising drug target. This document provides a comprehensive technical overview of ML471, a potent and selective inhibitor of PfTyrRS. This compound, a pyrazolopyrimidine ribose sulfamate (B1201201), operates through an innovative "reaction hijacking" mechanism, leading to potent, multi-stage anti-parasitic activity and single-dose oral efficacy in preclinical models. This guide details the quantitative inhibitory data, experimental protocols, and the molecular basis of this compound's action and selectivity.
Mechanism of Action: Reaction Hijacking
This compound is a pro-inhibitor that leverages the catalytic activity of PfTyrRS against itself.[1] The canonical function of TyrRS is a two-step reaction: first, the activation of tyrosine with ATP to form a tyrosyl-adenylate (Tyr-AMP) intermediate, and second, the transfer of the activated tyrosine to its cognate tRNA (tRNATyr).
This compound, as an AMP mimic, intercepts this process.[2] After PfTyrRS forms the Tyr-AMP intermediate, this compound enters the active site. The enzyme then catalyzes the covalent linkage of the activated tyrosine to this compound, forming a stable and tightly bound Tyr-ML471 conjugate.[3][4] This aberrant reaction "hijacks" the normal catalytic cycle, leading to the irreversible inhibition of the enzyme and subsequent cessation of protein synthesis, ultimately killing the parasite.[3] The formation of this Tyr-ML471 adduct has been confirmed in P. falciparum-infected red blood cells treated with this compound.
Quantitative Inhibitory Data
This compound demonstrates potent activity against multiple stages of the P. falciparum lifecycle, coupled with high selectivity over human enzymes and cell lines.
Table 1: In Vitro Anti-parasitic Activity of this compound
| Parasite Stage / Strain | Assay Condition | IC50 Value | Reference |
| Asexual Blood Stage (Cam3.IIrev) | 6-hour pulse, trophozoites | ~10 nM | |
| Liver Stage Schizonts (NF175) | --- | 2.8 nM | |
| Liver Stage Schizonts (NF135) | --- | 5.5 nM | |
| Transmissible Male Gametocytes | --- | 49 nM | |
| Transmissible Female Gametocytes | --- | 260 nM | |
| Asexual Blood Stage (General) | 72-hour exposure | 1.5 nM |
Table 2: Biochemical Inhibition and Selectivity Profile of this compound
| Target Enzyme / Cell Line | Assay Type | IC50 Value | Reference |
| PfTyrRS | ATP Consumption Assay | 1.4 µM | |
| Human Ubiquitin-Activating Enzyme (UAE) | E1 Enzyme Inhibition Assay | No inhibitory activity | |
| Human Atg7 | E1 Enzyme Inhibition Assay | >50 µM | |
| Human NEDD8 Activating Enzyme (NAE) | E1 Enzyme Inhibition Assay | >50 µM | |
| Human Cell Line (HepG2) | Cytotoxicity Assay | >50 µM |
Note: The higher IC50 in the biochemical assay compared to the cellular assay is attributed to the fact that in the biochemical setup, the enzyme must first generate the charged tRNA product before the hijacking reaction can occur. In contrast, cellular tRNAs are typically fully loaded, promoting more efficient adduct formation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following sections describe the key experimental protocols used in the characterization of this compound.
PfTyrRS ATP Consumption Assay
This biochemical assay quantifies the inhibition of the first step of the aminoacylation reaction catalyzed by PfTyrRS.
-
Principle: The assay measures the depletion of ATP, which is consumed by PfTyrRS during the formation of the Tyr-AMP intermediate. The remaining ATP is quantified using a luciferase-based system (e.g., Kinase-Glo®).
-
Methodology:
-
Recombinant PfTyrRS (25 nM) is incubated with varying concentrations of this compound.
-
The reaction is initiated by adding a mixture of ATP (10 µM), L-tyrosine (200 µM), pyrophosphatase (1 unit/mL), and cognate P. falciparum tRNATyr (4.8 µM).
-
The reaction mixture is incubated at 37°C for 1 hour.
-
Following incubation, an equal volume of Kinase-Glo® reagent is added to quench the enzymatic reaction and initiate the luminescence reaction.
-
Luminescence, which is directly proportional to the amount of ATP remaining, is measured using a plate reader.
-
Data are normalized to controls (no inhibitor) and IC50 curves are generated.
-
Differential Scanning Fluorimetry (Thermal Shift Assay)
This assay assesses the binding of this compound to PfTyrRS by measuring changes in the thermal stability of the protein.
-
Principle: The formation of the stable Tyr-ML471 adduct within the enzyme's active site is expected to increase the melting temperature (Tm) of PfTyrRS.
-
Methodology:
-
Recombinant PfTyrRS (2.3 µM) is incubated with the nucleoside sulfamate inhibitor (50 µM).
-
Substrates are added to facilitate the hijacking reaction: ATP (10 µM), L-tyrosine (20 µM), and P. falciparum tRNATyr (4 µM).
-
The mixture is incubated at 37°C for 2 hours to allow for adduct formation.
-
A fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins is added.
-
The temperature is gradually increased in a real-time PCR instrument, and fluorescence is monitored.
-
The Tm is determined by identifying the temperature at which the fluorescence signal is maximal, corresponding to the protein's unfolding transition.
-
LC-MS Detection of Tyr-ML471 Adduct
This method provides direct evidence of the reaction hijacking mechanism by identifying the covalent adduct in treated parasites.
-
Principle: Liquid chromatography-mass spectrometry (LC-MS) is used to separate cellular metabolites and identify the specific mass of the Tyr-ML471 conjugate.
-
Methodology:
-
P. falciparum-infected red blood cells are treated with 1 µM this compound for 2 hours.
-
Cellular extracts are prepared.
-
The extracts are subjected to LC-MS analysis.
-
The system is programmed to search for the precursor ion corresponding to the calculated mass-to-charge ratio (m/z) of the Tyr-ML471 adduct (e.g., m/z 552.1871).
-
The retention time and mass spectrum are compared to a synthetically generated Tyr-ML471 standard for confirmation.
-
Structural Insights and Selectivity
The high selectivity of this compound for the parasite enzyme over its human counterpart (HsTyrRS) and other human adenylating enzymes is a key feature for its therapeutic potential. The crystal structure of the PfTyrRS in complex with the Tyr-ML471 adduct has been resolved at 1.8 Å resolution, providing a molecular basis for its potent activity.
The selectivity against human E1 enzymes like UAE is attributed to differences in the ATP-binding pockets. Molecular docking studies suggest that while related compounds like ML901 can form hydrogen bonds within the UAE active site, the specific substitutions in this compound disrupt these interactions, leading to a significant drop in inhibitory activity against the human enzyme.
Conclusion and Future Directions
This compound is a highly promising antimalarial candidate that inhibits the essential enzyme PfTyrRS through a novel reaction hijacking mechanism. It exhibits potent, fast-acting, and multi-stage activity against P. falciparum with an excellent selectivity profile. Preclinical studies have demonstrated its single-dose oral efficacy in a mouse model of malaria. The detailed structural and biochemical data available provide a solid foundation for further optimization and development. Future efforts may focus on improving oral bioavailability and advancing this compound or its analogues through the drug development pipeline as a next-generation antimalarial for prophylaxis, treatment, and transmission blocking.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
The Structural Basis of ML471 Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular underpinnings of ML471's selectivity. This compound is a potent inhibitor of Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), the enzyme responsible for charging tRNA with tyrosine, an essential step in protein synthesis.[1][2][3][4] Its efficacy and selectivity make it a promising candidate for antimalarial drug development.[1][5][6] This document outlines the mechanism of action, the structural basis for its selectivity against the parasite enzyme over human orthologs, quantitative data on its activity, and detailed experimental protocols.
Mechanism of Action: Reaction Hijacking
This compound functions through a novel "reaction hijacking" mechanism.[1][2][4][7] Instead of directly inhibiting the enzyme, this compound acts as a pro-inhibitor.[5][8] Within the active site of PfTyrRS, this compound is converted into a tight-binding Tyr-ML471 conjugate.[1][2][6][9] This process effectively hijacks the normal enzymatic reaction, leading to the formation of a stable, inhibitory adduct that stalls the protein synthesis machinery of the parasite.[7][10]
The formation of this conjugate has been confirmed through liquid chromatography-mass spectrometry (LC-MS) analysis of extracts from P. falciparum-infected red blood cells treated with this compound.[9][11] This analysis revealed a peak corresponding to the mass of the Tyr-ML471 conjugate, and this was confirmed with a synthetically generated standard.[9]
Structural Basis for Potency and Selectivity
The selectivity of this compound for the P. falciparum enzyme over human enzymes is a key feature that contributes to its low toxicity in human cells.[1][3] This selectivity is primarily attributed to differences in the active sites of the parasite and human enzymes.
A crystal structure of the PfTyrRS in complex with the Tyr-ML471 adduct provides critical insights into the inhibitor's potency.[1][2][5][6] The improved potency of this compound over its predecessor, ML901, is associated with the repositioning of a histidine residue (His70) in the active site of one of the enzyme's chains when the Tyr-ML471 adduct is bound.[9]
The selectivity of this compound is further understood through molecular docking studies comparing its interaction with PfTyrRS and the human ubiquitin-activating enzyme (UAE), a critical E1 enzyme.[1][2][6] While this compound shows potent activity against PfTyrRS, it exhibits significantly decreased activity against human UAE.[1][9] This is a crucial factor in its favorable safety profile, as loss-of-function of UAE is known to be detrimental to cell survival.[1][9] The structural differences in the binding pockets of these enzymes are thought to underpin this selectivity. Specifically, substitutions at the 7-position of the pyrazolopyrimidine ring of this compound appear to be key determinants of this improved selectivity.[1]
Quantitative Data
The following table summarizes the key quantitative data regarding the activity and selectivity of this compound.
| Parameter | Value | Notes | Reference |
| Activity against asexual blood stage P. falciparum | Low nanomolar | - | [2][3][4][5][6][8][12] |
| Inhibitory activity against human ubiquitin-activating enzyme (UAE) | No inhibitory activity in vitro | A key determinant of its selectivity and low toxicity. | [2][3][4][5][6][12] |
| Toxicity against human cell lines | Low toxicity | - | [1][3] |
| In vivo efficacy | Single-dose oral efficacy in a SCID mouse model of P. falciparum malaria | Demonstrates good bioavailability and a long in vivo half-life. | [1][2][4][5][6][8][9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Identification of this compound Conjugates in P. falciparum
-
P. falciparum-infected red blood cells were treated with 1 µM this compound for 2 hours. [9]
-
Cellular extracts were prepared and subjected to liquid chromatography-mass spectrometry (LC-MS) analysis.
-
The expected mass for amino acid-ML471 conjugates was searched for in the resulting data. [9]
-
A synthetic Tyr-ML471 standard was generated to confirm the identity of the peak observed in the parasite extracts. [9]
In Vivo Efficacy in a SCID Mouse Model
-
Severe combined immunodeficient (SCID) mice were engrafted with human red blood cells. [9]
-
The mice were subsequently infected with P. falciparum. [9]
-
This compound was administered orally to the infected mice.
-
The efficacy of the treatment was assessed by monitoring parasitemia levels.
Visualizations
The following diagrams illustrate the reaction hijacking mechanism of this compound and the experimental workflow for determining its selectivity.
Caption: The reaction hijacking mechanism of this compound within the PfTyrRS active site.
Caption: Workflow illustrating the experimental approach to determine this compound's selectivity.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. biorxiv.org [biorxiv.org]
- 6. malariaworld.org [malariaworld.org]
- 7. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target | PLOS Pathogens [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 10. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.monash.edu [research.monash.edu]
In-Depth Technical Guide: ML471's Potent Activity Against Plasmodium Liver Stages
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antiplasmodial activity of ML471, a novel compound that demonstrates significant efficacy against the liver stages of Plasmodium falciparum, the deadliest malaria parasite. This document details the quantitative data, experimental methodologies, and the mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of antimalarial drug development.
Quantitative Efficacy of this compound Against P. falciparum Liver Stages
This compound has been identified as a potent inhibitor of P. falciparum liver schizonts. The compound's efficacy has been quantified against two different parasite strains in in vitro assays utilizing primary human hepatocytes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Parasite Strain | Host Cell Type | IC50 (nM) |
| P. falciparum NF175 | Primary Human Hepatocytes | 2.8 |
| P. falciparum NF54 | Primary Human Hepatocytes | 5.5 |
These low nanomolar IC50 values highlight the potent activity of this compound against the developing liver stage of the malaria parasite.
Mechanism of Action: Reaction Hijacking of PfTyrRS
This compound employs a sophisticated mechanism of action known as "reaction hijacking" to exert its antiplasmobial effects. The compound acts as a pro-inhibitor, targeting the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an enzyme crucial for protein synthesis.
The proposed mechanism is as follows:
-
Enzyme Recognition: this compound, being structurally similar to the natural substrates of PfTyrRS, enters the enzyme's active site.
-
Enzyme-Mediated Conversion: In the presence of tyrosine, another natural substrate for the enzyme, PfTyrRS catalyzes the formation of a stable covalent adduct between tyrosine and this compound, creating a Tyr-ML471 conjugate.
-
Irreversible Inhibition: This Tyr-ML471 adduct is a potent inhibitor that binds tightly within the active site of PfTyrRS. This binding is essentially irreversible and effectively blocks the enzyme's normal function.
-
Inhibition of Protein Synthesis: By incapacitating PfTyrRS, this compound prevents the charging of tyrosine onto its cognate tRNA. This leads to a halt in protein synthesis, which is lethal for the rapidly developing parasite within the host's liver cells.
This "reaction hijacking" is highly specific to the parasite's enzyme, contributing to the compound's potent and selective activity.
Mechanism of this compound action.
Experimental Protocols
The following is a detailed methodology for the in vitro Plasmodium falciparum liver stage inhibition assay, as synthesized from established protocols. It is important to note that the precise, step-by-step protocol from the primary study by Xie et al. (2024) was not available in the public domain at the time of this guide's compilation.
Materials and Reagents
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium (e.g., William's E medium supplemented with fetal bovine serum, insulin, transferrin, selenium, hydrocortisone, and penicillin-streptomycin)
-
Collagen-coated 96-well or 384-well plates
-
P. falciparum sporozoites (NF54 and NF175 strains)
-
This compound compound stock solution (in DMSO)
-
Control compounds (e.g., atovaquone, primaquine)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% bovine serum albumin in PBS)
-
Primary antibody: Mouse anti-P. falciparum HSP70 (heat shock protein 70)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI - 4',6-diamidino-2-phenylindole)
-
High-content imaging system
Experimental Workflow
The experimental workflow for assessing the activity of this compound against P. falciparum liver stages can be visualized as follows:
In vitro liver stage inhibition assay workflow.
Step-by-Step Procedure
-
Hepatocyte Plating: Thaw cryopreserved primary human hepatocytes and seed them onto collagen-coated plates at an appropriate density. Culture the cells in hepatocyte culture medium at 37°C in a 5% CO2 incubator.
-
Cell Culture: Allow the hepatocytes to adhere and form a confluent monolayer, typically for 24 to 48 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and control compounds in hepatocyte culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.
-
Compound Addition: Carefully remove the old medium from the hepatocyte cultures and add the medium containing the different concentrations of the test and control compounds.
-
Sporozoite Infection: Freshly dissected P. falciparum sporozoites are added to each well. The plates are then centrifuged at a low speed to facilitate sporozoite contact with the hepatocyte monolayer.
-
Incubation: The infected cultures are incubated for 3 to 5 days at 37°C in a 5% CO2 incubator to allow for the development of liver-stage schizonts. The culture medium containing the compounds is refreshed daily.
-
Fixation and Permeabilization: After the incubation period, the cells are washed with PBS, fixed with a fixation solution for 15-20 minutes at room temperature, and then permeabilized with a permeabilization buffer for 10-15 minutes.
-
Immunostaining: The cells are first incubated with a blocking buffer for 1 hour to prevent non-specific antibody binding. Subsequently, they are incubated with the primary antibody (anti-HSP70) for 1-2 hours, followed by washing and incubation with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Imaging: The plates are imaged using a high-content automated imaging system. Multiple fields per well are captured to ensure robust data collection.
-
Image Analysis: Automated image analysis software is used to identify and count the number of hepatocyte nuclei (from DAPI staining) and the number and size of liver schizonts (from HSP70 staining).
-
Data Analysis: The percentage of inhibition of parasite development is calculated for each compound concentration relative to the DMSO-treated control wells. The IC50 values are then determined by fitting the dose-response data to a suitable sigmoidal curve using statistical software.
Conclusion
This compound is a promising antimalarial compound with potent, low nanomolar activity against the liver stages of P. falciparum. Its unique "reaction hijacking" mechanism of action, targeting the parasite's tyrosine tRNA synthetase, offers a novel strategy for antimalarial drug development. The detailed methodologies provided in this guide will be valuable for researchers aiming to further investigate the potential of this compound and other compounds with similar mechanisms of action. Further in vivo studies are warranted to fully evaluate the prophylactic potential of this compound.
Unraveling ML471: A Technical Guide to its Chemical Biology and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure, mechanism of action, and experimental validation of ML471, a potent and selective inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS). This compound represents a promising next-generation antimalarial candidate, operating through a novel "reaction hijacking" mechanism.
Core Chemical Structure and Properties
This compound is a pyrazolopyrimidine ribose sulfamate, an analog of the previously identified inhibitor ML901.[1][2][3] Its development aimed to improve potency against the trophozoite stage of P. falciparum and enhance selectivity against human cell lines.[1][4] Key physicochemical properties of this compound are summarized below, suggesting a favorable profile for further development, despite potential absorption challenges.
| Property | Value |
| Molecular Weight (MW) | 388 g/mol |
| AlogP (predicted) | -1.18 |
| Topological Polar Surface Area (TPSA) | 189 Ų |
| Table 1: Physicochemical Properties of this compound. |
Mechanism of Action: Reaction Hijacking
This compound functions as a "reaction hijacking" inhibitor of PfTyrRS. Unlike traditional competitive inhibitors, this compound is a pro-inhibitor that is actively converted into a potent, tightly-binding inhibitor by the target enzyme itself. This process can be visualized as a two-step signaling pathway within the enzyme's active site.
First, this compound, mimicking adenosine (B11128) monophosphate (AMP), binds to the PfTyrRS active site. The enzyme then catalyzes the covalent linkage of its natural substrate, tyrosine, to this compound. This forms a stable Tyr-ML471 conjugate. This newly synthesized adduct remains tightly bound within the active site, effectively inhibiting the normal tRNA charging function of the enzyme and ultimately leading to parasite death.
Caption: Reaction hijacking mechanism of this compound within the PfTyrRS active site.
Quantitative Analysis of In Vitro Activity
This compound demonstrates potent and selective activity against P. falciparum with minimal toxicity to human cells. Its efficacy has been quantified through various in vitro assays, with key inhibitory concentrations summarized below.
| Assay Type | Target/Cell Line | IC50 Value |
| Asexual Blood Stage Growth Inhibition (72h) | P. falciparum (3D7 strain) | 2.8 nM |
| Asexual Blood Stage Growth Inhibition | P. falciparum | Low nanomolar |
| Human Cell Line Toxicity (72h) | HepG2 | 4.65 µM (for ML901) |
| Enzyme Inhibition | Human Ubiquitin-Activating Enzyme (UAE) | No inhibition |
| Enzyme Inhibition | Atg7 | 33 nM (for ML901) |
| Enzyme Inhibition | NEDD8 Activating Enzyme (NAE) | 28 µM (for ML901) |
| Table 2: In Vitro Inhibitory Activity of this compound and Related Compounds. |
Experimental Protocols
The characterization of this compound involved a series of robust experimental procedures to elucidate its mechanism and quantify its activity.
Parasite Growth Inhibition Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against asexual blood-stage P. falciparum.
-
Methodology:
-
Synchronized ring-stage parasite cultures (e.g., 3D7 or Cam3.IIrev strains) are exposed to a serial dilution of this compound for a 72-hour period.
-
Parasite viability is assessed using a DNA-intercalating dye (e.g., SYBR Green) or by microscopy.
-
The resulting dose-response curve is used to calculate the IC50 value.
-
Detection of Tyr-ML471 Adduct via LC-MS
-
Objective: To confirm the formation of the Tyr-ML471 conjugate within the parasite.
-
Methodology:
-
P. falciparum-infected red blood cells are treated with 1 µM this compound for 2 hours.
-
Cellular extracts are prepared and subjected to Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
-
The mass corresponding to the expected Tyr-ML471 precursor ion (m/z 552.1871) is monitored.
-
The retention time and mass are compared to a synthetically generated Tyr-ML471 standard for confirmation.
-
Caption: Experimental workflow for the detection of the Tyr-ML471 adduct.
Recombinant Enzyme Assays
-
Objective: To assess the inhibitory activity of this compound against specific human enzymes to determine its selectivity.
-
Methodology:
-
Homogeneous Time-Resolved Fluorescence (HTRF) enzyme assays are employed.
-
Recombinant human enzymes such as UAE, NAE, and SAE are incubated with their respective ubiquitin-like proteins and E2 conjugating enzymes.
-
The assay measures the enzymatic activity in the presence of varying concentrations of this compound to determine IC50 values.
-
Conclusion
This compound is a highly potent and selective antimalarial compound with a unique mechanism of action that hijacks the catalytic machinery of PfTyrRS. Its low nanomolar activity against P. falciparum, coupled with a lack of significant inhibition of key human enzymes, underscores its potential as a valuable lead compound in the development of new malaria therapies. The detailed experimental protocols and quantitative data presented provide a solid foundation for further preclinical and clinical investigation.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
In Vivo Efficacy of ML471 in Mouse Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo efficacy of ML471, a novel antimalarial compound, in mouse models. The information presented is based on preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
This compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS). It operates through a "reaction hijacking" mechanism, leading to the formation of a stable, inhibitory Tyr-ML471 conjugate within the enzyme's active site. This targeted action disrupts protein synthesis in the malaria parasite. In vivo studies have demonstrated that this compound exhibits single-dose oral efficacy in a severe combined immunodeficient (SCID) mouse model of P. falciparum malaria. The compound is well-tolerated and displays a long in vivo half-life, making it a promising candidate for further antimalarial drug development.
Data Presentation
In Vivo Efficacy of this compound against P. falciparum in SCID Mice
The in vivo efficacy of this compound was evaluated in a SCID mouse model engrafted with human red blood cells and infected with P. falciparum. A single oral dose of this compound was administered on day 3 post-infection.
| Treatment Group | Day 4 Parasitemia (%) | Day 5 Parasitemia (%) | Day 6 Parasitemia (%) | Day 7 Parasitemia (%) |
| Vehicle Control | ~2.5 | ~5.0 | ~8.0 | ~12.0 |
| This compound (100 mg/kg) | ~1.0 | <0.5 | <0.1 | <0.1 |
| This compound (200 mg/kg) | ~0.8 | <0.1 | <0.1 | <0.1 |
Data are estimated from graphical representations in the source literature and presented for comparative purposes.
Pharmacokinetic Parameters of this compound in SCID Mice
Pharmacokinetic analysis of this compound was conducted in SCID mice following a single oral dose.
| Parameter | 100 mg/kg Dose | 200 mg/kg Dose |
| AUC (0-120h) (µM.h) | 640 | 550 |
| Cmax (µM) | ~6.0 | ~8.0 |
| Tmax (h) | ~8 | ~8 |
| Half-life (t½) (h) | ~24 | ~24 |
Pharmacokinetic data are derived from supplementary information in the cited literature.[1]
Experimental Protocols
In Vivo Efficacy Study in P. falciparum-infected SCID Mice
Mouse Model: Severe Combined Immunodeficient (SCID) mice are used for these studies due to their inability to reject human cells.
Human Red Blood Cell Engraftment:
-
SCID mice are intraperitoneally injected with 0.5 mL of human red blood cells (hRBCs) daily for 5 consecutive days.
-
Engraftment is confirmed by flow cytometry to ensure a sufficient population of hRBCs for parasite growth.
P. falciparum Infection:
-
Engrafted SCID mice are infected intravenously with approximately 2 x 10^7 P. falciparum (Pf3D70087/N9 strain) infected red blood cells.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
This compound Administration:
-
This compound is formulated in a suitable vehicle for oral administration (e.g., a mixture of 10% DMSO, 40% PEG400, and 50% water).
-
On day 3 post-infection, a single oral gavage dose of this compound (100 mg/kg or 200 mg/kg) or the vehicle control is administered to the respective groups of mice.
Efficacy Assessment:
-
Peripheral blood is collected daily from the tail vein.
-
Thin blood smears are prepared, stained with Giemsa, and examined under a microscope to determine the percentage of infected red blood cells (parasitemia).
-
The efficacy of this compound is determined by the reduction in parasitemia in the treated groups compared to the vehicle control group.
Pharmacokinetic Analysis
Sample Collection:
-
Following oral administration of this compound, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours) via tail vein or cardiac puncture.
-
Blood samples are processed to separate plasma.
Bioanalysis:
-
The concentration of this compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Data Analysis:
-
Pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and half-life (t½), are calculated using appropriate pharmacokinetic software.
Mandatory Visualization
Caption: Mechanism of this compound action via reaction hijacking of PfTyrRS.
References
In-depth Technical Guide to the Pharmacokinetic Properties of ML471
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic (PK) properties of ML471, a novel antimalarial agent. This compound is a potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), demonstrating promise as a therapeutic candidate. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), supported by detailed experimental protocols and visual representations of its mechanism of action.
Core Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in both rat and mouse models. The compound exhibits a long in vivo half-life and excellent duration of exposure, despite suboptimal oral absorption.[1]
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (1 mg/kg) | Oral (10 mg/kg) | Oral (25 mg/kg) |
| Blood | ||||
| Cmax (μM) | 1.3 | 0.1 | 1.0 | 2.2 |
| Tmax (h) | 0.08 | 0.5 | 2.0 | 4.0 |
| AUC (μM·h) | 2.6 | 0.8 | 12.5 | 30.0 |
| Terminal Half-life (T½) (h) | 30.5 | - | - | - |
| Clearance (mL/min/kg) | 4.2 | - | - | - |
| Volume of Distribution (Vss) (L/kg) | 11.0 | - | - | - |
| Bioavailability (%F) | - | 9.6% | 9.6% | 8.7% |
| Plasma | ||||
| Cmax (μM) | 1.5 | 0.1 | 0.7 | 1.4 |
| Tmax (h) | 0.08 | 0.5 | 2.0 | 4.0 |
| AUC (μM·h) | 1.2 | 0.3 | 4.4 | 12.7 |
| Terminal Half-life (T½) (h) | 11.2 | - | - | - |
| Clearance (mL/min/kg) | 9.1 | - | - | - |
| Volume of Distribution (Vss) (L/kg) | 5.1 | - | - | - |
Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.
Table 2: Pharmacokinetic Parameters of this compound in SCID Mice
| Parameter | Oral (100 mg/kg) | Oral (200 mg/kg) |
| Blood | ||
| Cmax (μM) | 12.3 | 21.0 |
| Tmax (h) | 8.0 | 8.0 |
| AUC (μM·h) | 250 | 550 |
Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption: Oral bioavailability of this compound in rats is low, ranging from 8.7% to 9.6%.[1] Despite this, the compound achieves significant exposure, suggesting that enhancing oral absorption could further improve its therapeutic potential.
Distribution: A key feature of this compound's distribution is its high retention in red blood cells (RBCs).[1][2] In intravenous PK studies in rats, the blood-to-plasma ratio increased over time, indicating slower clearance from the RBC compartment.[2] This is advantageous for an antimalarial drug, as the asexual stages of the Plasmodium parasite reside within RBCs. This accumulation is likely due to the binding of this compound's sulfamate (B1201201) group to carbonic anhydrase, which is abundant in erythrocytes.
Metabolism: The metabolic profile of this compound has not been extensively detailed in the available literature. However, its low blood clearance in rats (~4% of liver blood flow) suggests that it is not rapidly metabolized.
Excretion: Renal clearance of the parent compound has been observed in rats, with 9-38% of the administered dose recovered in the urine within 24 hours.
Mechanism of Action: Reaction Hijacking
This compound functions as a "reaction hijacking" inhibitor. It is a pro-inhibitor that, within the active site of PfTyrRS, reacts with the activated amino acid (tyrosine) to form a stable, tightly-bound Tyr-ML471 adduct. This adduct effectively inhibits the enzyme, disrupting protein synthesis in the parasite.
References
Methodological & Application
Application Notes and Protocols for ML471 In Vitro Culture Assay
Introduction
ML471 is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), the enzyme responsible for charging tRNA with tyrosine during protein synthesis.[1][2] It demonstrates significant promise as an antimalarial agent due to its novel "reaction hijacking" mechanism of action. Within the active site of PfTyrRS, this compound is converted into a tight-binding Tyr-ML471 conjugate, effectively turning the parasite's own enzyme into a catalyst for its inhibition.[1][3][4] This mechanism contributes to its high potency against the parasite and its selectivity over the human ortholog.
These application notes provide detailed protocols for assessing the in vitro efficacy and mechanism of action of this compound against asexual blood-stage P. falciparum. The primary assay for determining potency is a 72-hour growth inhibition assay, with parasite viability measured via the activity of parasite lactate (B86563) dehydrogenase (PfLDH).
Data Presentation: Potency and Selectivity of this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against P. falciparum and its selectivity against human cell lines and enzymes.
Table 1: In Vitro Potency of this compound against P. falciparum
| Assay Type | Parasite Strain | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 72-hour Growth Inhibition | 3D7 | 2.8 |
| 72-hour Growth Inhibition | 3D7 | 1.8 | |
Table 2: Selectivity and Off-Target Activity of this compound
| Target/Cell Line | Organism | Assay Type | IC₅₀ / CC₅₀ | Reference |
|---|---|---|---|---|
| HEK293T Cells | Human | Cytotoxicity Assay | >50 µM | |
| Atg7 | Human | HTRF Enzyme Assay | 22 ± 9 nM |
| PfTyrRS | P. falciparum | ATP Consumption Assay | 1.4 µM | |
Experimental Protocols
Protocol 1: P. falciparum Asexual Blood Stage In Vitro Culture
This protocol describes the standard method for maintaining P. falciparum in a continuous in vitro culture using human erythrocytes.
Materials:
-
P. falciparum strain (e.g., 3D7)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 mM L-glutamine, 50 µg/mL hypoxanthine, and 0.5% Albumax II)
-
Sterile culture flasks (25 cm²)
-
Incubator (37°C)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂) or a candle jar
Procedure:
-
Warm the complete culture medium to 37°C.
-
Prepare a 5% hematocrit suspension by adding packed human erythrocytes to the required volume of complete medium in a culture flask.
-
Introduce the P. falciparum parasite stock to the flask to achieve an initial parasitemia of 0.5-1%.
-
Gently swirl the flask to mix.
-
Place the flask in a 37°C incubator with the appropriate gas mixture or in a sealed candle jar.
-
Change the medium daily by carefully aspirating the old medium from the settled erythrocytes and replacing it with fresh, pre-warmed complete medium.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia exceeds 5%, dilute the culture with fresh, uninfected erythrocytes to maintain a healthy culture.
Protocol 2: this compound 72-Hour Growth Inhibition Assay (PfLDH Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Complete Culture Medium
-
PfLDH Assay Reagents:
-
Malstat Reagent (containing 3-acetylpyridine (B27631) adenine (B156593) dinucleotide - APAD)
-
NBT/PES solution (Nitro Blue Tetrazolium and Phenazine Ethosulfate)
-
-
Plate reader (620 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include a no-drug control (DMSO vehicle) and a no-parasite control (uninfected erythrocytes).
-
Add the synchronized parasite culture to each well. The final volume should be 200 µL.
-
Incubate the plate for 72 hours under standard culture conditions (37°C, gas mixture).
-
After incubation, lyse the erythrocytes by freeze-thawing the plate.
-
To each well, add 100 µL of the Malstat reagent followed by 25 µL of the NBT/PES solution.
-
Incubate the plate in the dark at room temperature for 15-30 minutes. The PfLDH enzyme will reduce APAD, which in turn reduces NBT to a colored formazan (B1609692) product.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of growth inhibition for each concentration relative to the no-drug control and determine the IC₅₀ value using a non-linear regression dose-response curve.
Protocol 3: Biochemical Assay for Tyr-ML471 Conjugate Formation
This protocol confirms the reaction hijacking mechanism by detecting the formation of the Tyr-ML471 adduct using recombinant PfTyrRS.
Materials:
-
Recombinant PfTyrRS enzyme (2 µM)
-
L-tyrosine (20 µM)
-
ATP (10 µM)
-
This compound (10 µM)
-
Reaction Buffer (25 mM Tris pH 8, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)
-
Incubator (37°C)
-
LC-MS system
Procedure:
-
Set up the reaction mixture containing recombinant PfTyrRS, L-tyrosine, ATP, and this compound in the reaction buffer.
-
Incubate the mixture at 37°C for 1 hour to allow the enzymatic reaction to proceed.
-
Stop the reaction (e.g., by adding an equal volume of 8 M urea (B33335) or by flash freezing).
-
Analyze the reaction mixture using LC-MS to detect the formation of the Tyr-ML471 conjugate, identified by its specific mass-to-charge ratio (m/z 552.1871).
-
Compare the results to a control reaction lacking the enzyme or this compound to confirm that the adduct formation is enzyme-dependent.
Visualizations
Caption: Mechanism of this compound "Reaction Hijacking" in P. falciparum.
Caption: Experimental workflow for this compound in vitro efficacy testing.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing ML471 in Plasmodium falciparum Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge. The emergence and spread of drug-resistant P. falciparum strains necessitate the discovery and development of novel antimalarial agents with unique mechanisms of action. ML471 has emerged as a potent and selective inhibitor of P. falciparum growth. This compound targets the parasite's cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an essential enzyme for protein synthesis. These application notes provide detailed protocols for assessing the in vitro efficacy of this compound against P. falciparum using established growth inhibition assays.
Mechanism of Action of this compound
This compound employs a sophisticated "reaction hijacking" mechanism to inhibit PfTyrRS.[1][2][3] Instead of directly blocking the enzyme's active site, this compound is utilized by PfTyrRS as a substrate, leading to its covalent linkage with tyrosine. This forms a stable Tyr-ML471 conjugate that remains tightly bound to the enzyme, effectively sequestering it and preventing its participation in the crucial process of charging tRNA with tyrosine.[1][3] The disruption of this vital step in protein synthesis ultimately leads to parasite death.[3] This novel mechanism of action makes this compound a promising candidate for further antimalarial drug development.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across various strains and life stages of P. falciparum. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. This compound consistently demonstrates potent, low nanomolar activity.[1][2][4][5]
| Parameter | P. falciparum Strain/Stage | Assay Type | IC50 (nM) | Reference |
| Growth Inhibition | Trophozoite Stage | SYBR Green I | Low nanomolar | [1][2] |
| Growth Inhibition | Schizont Stage | SYBR Green I | Low nanomolar | [1][2] |
| Growth Inhibition | Asexual Blood Stage | Not Specified | Low nanomolar | [4][5] |
| Activity | Liver Stage Parasites | Not Specified | Potent activity | [1][2] |
| Activity | Gametocytes | Not Specified | Potent activity | [1][2] |
| Activity | Transmissible Gametes | Not Specified | Potent activity | [1][2] |
Experimental Protocols
Two widely used methods for determining P. falciparum growth inhibition in response to compounds like this compound are the SYBR Green I-based fluorescence assay and the parasite lactate (B86563) dehydrogenase (pLDH) assay.
Protocol 1: SYBR Green I-Based Growth Inhibition Assay
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA. Since mature red blood cells are anucleated, the fluorescence signal is proportional to the number of parasites.[6][7][8]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human red blood cells (RBCs)
-
This compound stock solution (in DMSO)
-
96-well black microtiter plates
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I)
-
Fluorescence plate reader (excitation/emission ~485/530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using standard methods such as sorbitol treatment.[9]
-
Drug Plate Preparation: Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. Include drug-free wells as positive controls (100% growth) and wells with uninfected RBCs as negative controls (background).
-
Assay Setup: Adjust the synchronized parasite culture to 1% parasitemia and 1% hematocrit in complete medium. Add 100 µL of this parasite suspension to each well of the drug plate.[7]
-
Incubation: Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 hours.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-24 hours.[6]
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Normalize the data to the positive control wells and plot the percentage of growth inhibition against the log of the this compound concentration. Calculate the IC50 value using a non-linear regression analysis.
Protocol 2: Parasite Lactate Dehydrogenase (pLDH) Growth Inhibition Assay
This colorimetric assay measures the activity of pLDH, an enzyme produced by viable parasites. The level of pLDH activity is proportional to the number of parasites.[10][11][12]
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete parasite culture medium
-
Human RBCs
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
pLDH assay reagents: Malstat reagent, NBT/PES solution
-
Spectrophotometer or plate reader (650 nm)
Procedure:
-
Assay Setup: Follow steps 1-3 of the SYBR Green I assay protocol to set up the drug plate with parasites.
-
Incubation: Incubate the plates under the same conditions as the SYBR Green I assay for 72 hours.
-
Cell Lysis: Lyse the red blood cells by freeze-thawing the plate.
-
pLDH Reaction: Add the pLDH assay reagents (Malstat and NBT/PES) to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30-60 minutes. Measure the absorbance at 650 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the positive control wells and calculate the IC50 value as described for the SYBR Green I assay.
Visualizations
Signaling Pathway Diagram
Caption: this compound reaction hijacking mechanism.
Experimental Workflow Diagram
Caption: Workflow for growth inhibition assays.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
- 5. malariaworld.org [malariaworld.org]
- 6. iddo.org [iddo.org]
- 7. P. falciparum Growth Inhibition. [bio-protocol.org]
- 8. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 10. Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya [ir-library.ku.ac.ke]
- 11. ajtmh.org [ajtmh.org]
- 12. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tyrosyl-tRNA Synthetase Function with ML471
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-tRNA synthetase (TyrRS) is a ubiquitously expressed enzyme essential for protein synthesis. It catalyzes the attachment of tyrosine to its cognate tRNA, a critical step in translating the genetic code. Beyond this canonical function, human TyrRS possesses non-translational roles, particularly in cell signaling pathways regulating angiogenesis and immune responses.[1] ML471 is a potent and selective inhibitor of Plasmodium falciparum TyrRS (PfTyrRS), the causative agent of malaria.[2][3][4] It acts through a "reaction hijacking" mechanism, where the enzyme converts this compound into a tightly-binding Tyr-ML471 conjugate, effectively inhibiting its function.[2] While developed as an antimalarial, its selectivity profile suggests it can be a valuable tool for studying the broader functions of TyrRS, including in human cells. This document provides detailed application notes and protocols for utilizing this compound to investigate both the canonical and non-canonical functions of TyrRS.
Mechanism of Action
This compound is a nucleoside sulfamate (B1201201) that mimics adenosine (B11128) monophosphate (AMP). It acts as a pro-inhibitor that is converted by TyrRS into the active inhibitor, Tyr-ML471. This conjugate forms a stable, tight-binding adduct within the enzyme's active site, leading to potent inhibition of the aminoacylation reaction. This unique mechanism of action provides a powerful tool for specifically targeting TyrRS activity.
Data Presentation
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound, highlighting its potency against P. falciparum TyrRS and its selectivity against human enzymes.
| Target | Assay | IC50 | Reference |
| P. falciparum (asexual blood stage) | Growth Inhibition | 1.5 nM | |
| P. falciparum Liver Stage Parasites | Growth Inhibition | Potent activity | |
| P. falciparum Gametocytes | Growth Inhibition | Potent activity | |
| Human Ubiquitin-Activating Enzyme (UAE) | Enzymatic Inhibition | No inhibitory activity | |
| Human Atg7 | Enzymatic Inhibition | 22 ± 9 nM |
Signaling Pathways and Experimental Workflows
TyrRS Non-Canonical Signaling in Angiogenesis
Human TyrRS can be secreted from cells and subsequently cleaved into two fragments: an N-terminal fragment known as mini-TyrRS and a C-terminal EMAP II-like domain. Both fragments have distinct cytokine activities. Mini-TyrRS is pro-angiogenic, while the C-terminal domain has pro-inflammatory functions. This compound, by binding to the catalytic domain of TyrRS, can be used to investigate how inhibition of the canonical aminoacylation activity affects these non-canonical signaling functions.
Caption: Non-canonical signaling pathway of human tyrosyl-tRNA synthetase in angiogenesis.
Experimental Workflow: Assessing this compound Effect on TyrRS Thermal Stability
This workflow outlines the key steps in a Differential Scanning Fluorimetry (DSF) experiment to determine the effect of this compound on the thermal stability of TyrRS.
Caption: Experimental workflow for Differential Scanning Fluorimetry (DSF).
Experimental Protocols
Differential Scanning Fluorimetry (DSF) for Thermal Stability Analysis
This protocol is designed to assess the binding of this compound to TyrRS by measuring changes in the protein's thermal stability.
Materials:
-
Purified human or P. falciparum TyrRS
-
This compound
-
DMSO (vehicle control)
-
ATP
-
L-Tyrosine
-
SYPRO Orange dye (5000x stock in DMSO)
-
DSF buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
qPCR plates and seals
-
Real-time PCR instrument capable of thermal melts
Procedure:
-
Prepare Reagent Stocks:
-
Dissolve purified TyrRS in DSF buffer to a final concentration of 4.6 µM.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare 10 mM stock solutions of ATP and L-Tyrosine in DSF buffer.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, prepare the reaction mix for each condition (e.g., Apo, +DMSO, +this compound). For a 20 µL final reaction volume in the qPCR plate:
-
Apo enzyme: 2.3 µM TyrRS in DSF buffer.
-
DMSO control: 2.3 µM TyrRS, 1% DMSO, 10 µM ATP, 20 µM L-Tyrosine.
-
This compound treatment: 2.3 µM TyrRS, 200 µM this compound, 1% DMSO, 10 µM ATP, 20 µM L-Tyrosine.
-
-
Note: For PfTyrRS, 50 µM this compound can be used.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for 2-4 hours to allow for the formation of the Tyr-ML471 adduct.
-
-
Prepare for DSF:
-
Dilute the SYPRO Orange dye 1:1000 in DSF buffer.
-
In a qPCR plate, add 18 µL of the incubated reaction mixture to each well.
-
Add 2 µL of the diluted SYPRO Orange dye to each well for a final 10x concentration.
-
Seal the plate securely.
-
-
DSF Measurement:
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot the negative first derivative of fluorescence versus temperature (-dF/dT).
-
The peak of this curve represents the apparent melting temperature (Tm) of the protein under each condition.
-
A significant increase in Tm in the presence of this compound indicates stabilization of TyrRS due to ligand binding.
-
ATP Consumption Assay for Enzymatic Activity
This protocol measures the enzymatic activity of TyrRS by quantifying the amount of ATP consumed during the aminoacylation reaction.
Materials:
-
Purified human or P. falciparum TyrRS
-
This compound
-
DMSO
-
ATP
-
L-Tyrosine
-
Cognate tRNATyr
-
Inorganic pyrophosphatase
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 30 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.
-
Prepare a reaction mixture containing TyrRS (e.g., 25 nM), L-Tyrosine (e.g., 200 µM), tRNATyr (e.g., 4.8 µM), and inorganic pyrophosphatase (1 unit/mL) in assay buffer.
-
-
Set up the Reaction:
-
In a 96-well plate, add 5 µL of the this compound serial dilutions or DMSO control to the appropriate wells.
-
To initiate the reaction, add 40 µL of the reaction mixture to each well.
-
Finally, add 5 µL of ATP (to a final concentration of, e.g., 10 µM) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour.
-
-
ATP Detection:
-
Allow the ATP detection reagent to equilibrate to room temperature.
-
Add 50 µL of the ATP detection reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of remaining ATP is inversely proportional to the TyrRS activity.
-
Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the effect of TyrRS inhibition by this compound on the pro-angiogenic activity of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel™)
-
This compound
-
DMSO
-
Vascular Endothelial Growth Factor (VEGF) as a positive control
-
96-well plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Coat the wells of a 96-well plate with 50 µL of the basement membrane extract per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation:
-
Harvest HUVECs and resuspend them in basal medium at a density of 2 x 105 cells/mL.
-
-
Treatment:
-
Prepare treatment media containing DMSO (vehicle control), various concentrations of this compound, and VEGF (positive control).
-
Mix the HUVEC suspension with the treatment media.
-
-
Plating and Incubation:
-
Gently add 100 µL of the cell suspension in treatment media to each coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Imaging and Analysis:
-
Monitor the formation of capillary-like structures (tubes) at regular intervals using a microscope.
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Compare the extent of tube formation in this compound-treated wells to the control wells to determine the effect of TyrRS inhibition on angiogenesis.
-
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gain-of-Function Mutational Activation of Human tRNA Synthetase Procytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Application Note and Protocol: Measuring ATP Consumption of PfTyrRS in the Presence of ML471
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML471 is an experimental compound identified as a potent inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), a critical enzyme for the parasite's survival.[1][2][3][4] Understanding the mechanism of inhibition and quantifying the potency of compounds like this compound is crucial for the development of novel antimalarial drugs. One of the key methods to characterize the activity of such inhibitors is to measure their effect on the ATP consumption of their target enzyme. This document provides a detailed protocol for performing an ATP consumption assay to evaluate the inhibitory activity of this compound against PfTyrRS.
This compound employs a "reaction hijacking" mechanism.[1][5][6][7] The PfTyrRS enzyme mistakenly recognizes this compound and catalyzes its conjugation to tyrosine, forming a stable Tyr-ML471 adduct that tightly binds to the enzyme's active site and inhibits its function.[1][6] This inhibitory action can be quantified by measuring the decrease in ATP consumption by PfTyrRS in the presence of this compound.
Data Presentation
The inhibitory effect of this compound and a related compound, ML901, on the ATP consumption by PfTyrRS has been previously determined. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (µM) |
| This compound | PfTyrRS | 1.4[6] |
| ML901 | PfTyrRS | 13.4[6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the general workflow of the ATP consumption assay, the following diagrams are provided.
Caption: Mechanism of this compound "reaction hijacking" of PfTyrRS.
Caption: Experimental workflow for the this compound ATP consumption assay.
Experimental Protocol
This protocol is adapted from established methods for measuring ATPase activity and is specifically tailored for assessing the inhibition of PfTyrRS by this compound.[6][8][9][10][11] A bioluminescence-based assay is described here, which measures the amount of remaining ATP in the reaction. A decrease in luminescence corresponds to ATP consumption by the enzyme.
Materials and Reagents
-
Recombinant P. falciparum Tyrosine tRNA Synthetase (PfTyrRS)
-
This compound (and other inhibitors to be tested)
-
ATP
-
L-Tyrosine
-
Yeast total tRNA or purified P. falciparum tRNATyr
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 30 mM KCl, 2 mM DTT, 0.01% (v/v) Triton X-100
-
ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay Kit, Promega)
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure
1. Reagent Preparation
-
PfTyrRS Solution: Prepare a stock solution of PfTyrRS in assay buffer. The final concentration in the assay will need to be optimized, but a starting point of 25 nM has been used previously.[12]
-
Substrate Solution: Prepare a stock solution containing ATP, L-Tyrosine, and tRNA in assay buffer. The final concentrations in the assay should be around 10 µM for ATP and tyrosine, and an appropriate concentration for tRNA to stimulate the reaction.[12]
-
This compound Solutions: Prepare a serial dilution of this compound in assay buffer. The concentration range should span the expected IC50 value (e.g., from 0.01 µM to 100 µM). Also, prepare a vehicle control (e.g., DMSO).
2. Assay Protocol
-
Add 5 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 20 µL of the PfTyrRS enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure linear ATP consumption.
-
Equilibrate the plate to room temperature for 5-10 minutes.
-
Add 50 µL of the ATP detection reagent to each well.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate reader.
3. Controls
-
No-enzyme control: A well containing all reagents except for the PfTyrRS enzyme. This will determine the background signal.
-
No-inhibitor control (vehicle control): A well containing all reagents, including the enzyme and the vehicle used to dissolve this compound. This represents 100% enzyme activity.
4. Data Analysis
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the no-inhibitor control as 100% activity.
-
Plot the percentage of ATP consumption inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic regression) to determine the IC50 value. The IC50 is the concentration of this compound that inhibits 50% of the PfTyrRS ATP consumption activity.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target | PLOS Pathogens [journals.plos.org]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 7. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.abcam.com [content.abcam.com]
- 11. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
Application of ML471 in Drug-Resistant Malaria Parasite Lines: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of ML471, a novel antimalarial compound, against drug-resistant parasite lines. This compound demonstrates significant potential in overcoming existing drug resistance mechanisms in Plasmodium falciparum, the deadliest species of malaria parasite.
Introduction
This compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3][4][5] Its unique "reaction hijacking" mechanism of action leads to the formation of a tight-binding Tyr-ML471 conjugate by the PfTyrRS enzyme, effectively halting protein synthesis and leading to rapid parasite death. This compound exhibits low nanomolar activity against asexual blood stages, liver stages, gametocytes, and transmissible gametes of P. falciparum. A crucial feature of this compound is its efficacy against parasite strains resistant to conventional antimalarials, such as chloroquine (B1663885).
Data Presentation: In Vitro Efficacy of this compound
This compound has demonstrated potent activity against various P. falciparum strains and life stages. The following table summarizes the available quantitative data on its half-maximal inhibitory concentration (IC50).
| Parasite Species | Strain/Stage | Resistance Profile | This compound IC50 (nM) | Comparator IC50 (nM) |
| P. falciparum | Clinical Isolates (South American) | Chloroquine-Resistant | 4.2 (median) | Artesunate: Similar Potency |
| P. vivax | Clinical Isolates (South American) | Chloroquine-Resistant | 8.0 (median) | Artesunate: Similar Potency |
| P. falciparum | 3D7 | Drug-Sensitive | Not explicitly stated, but used as a reference for rapid killing assays. | - |
| P. falciparum | Early-stage gametocytes | - | 112 | - |
| P. falciparum | Mature-stage gametocytes | - | 392 | - |
Note: While this compound is reported to be effective against drug-resistant strains, specific IC50 values for a comprehensive panel of laboratory reference strains (e.g., K1, Dd2 - chloroquine and pyrimethamine-resistant) were not available in the reviewed literature. The provided data is based on clinical isolates with confirmed chloroquine resistance.
Signaling Pathway and Mechanism of Action
This compound targets the aminoacyl-tRNA biosynthesis pathway, which is essential for protein synthesis and parasite survival. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for commonly used in vitro assays to determine the efficacy of this compound against P. falciparum.
SYBR Green I-based Fluorescence Assay for Drug Susceptibility
This assay measures parasite DNA content as an indicator of parasite growth.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with supplements)
-
Human erythrocytes
-
96-well black microtiter plates
-
This compound and control antimalarial drugs
-
SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Drug Plate Preparation: Prepare serial dilutions of this compound and control drugs in complete culture medium in a separate 96-well plate.
-
Assay Plate Preparation: Transfer the drug dilutions to the 96-well black plates. Include drug-free wells for maximum growth control and wells with uninfected erythrocytes for background control.
-
Parasite Suspension: Prepare a parasite suspension with 0.5% parasitemia and 2% hematocrit in complete culture medium.
-
Incubation: Add the parasite suspension to each well of the drug-coated plate. Incubate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. Seal the plate and incubate in the dark at room temperature for at least 1 hour.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as a marker of parasite viability.
Materials:
-
P. falciparum culture
-
Complete parasite culture medium
-
Human erythrocytes
-
96-well microtiter plates
-
This compound and control antimalarial drugs
-
Malstat™ reagent
-
NBT/PES solution (Nitro-blue tetrazolium/Phenazine ethosulfate)
-
Spectrophotometer (650 nm)
Protocol:
-
Assay Setup: Prepare drug dilutions and parasite suspension as described for the SYBR Green I assay and incubate for 48-72 hours.
-
Cell Lysis: Lyse the cells by freeze-thawing the assay plate.
-
pLDH Reaction:
-
Add Malstat™ reagent to each well.
-
Add NBT/PES solution to each well.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Absorbance Reading: Measure the absorbance at 650 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value as described for the SYBR Green I assay.
Experimental Workflow Visualization
The following diagram outlines the general workflow for in vitro testing of this compound against drug-resistant parasite lines.
Conclusion
This compound is a promising antimalarial candidate with a novel mechanism of action that is effective against drug-resistant strains of Plasmodium. The provided protocols and data serve as a valuable resource for the research community to further investigate the potential of this compound and similar compounds in the fight against malaria. Further studies are warranted to establish a comprehensive profile of this compound against a wider range of drug-resistant laboratory and clinical isolates.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. malariaworld.org [malariaworld.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
Application Notes and Protocols for ML471 Dose-Response Curves in Malaria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML471 is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2] It exhibits significant activity against multiple life stages of the malaria parasite, including the asexual blood stage, liver stage, and gametocytes.[1][2][3][4] The compound operates through a novel "reaction hijacking" mechanism, where the parasite's own enzyme is induced to create a potent, tightly-binding inhibitor.[1][4][5] This unique mode of action makes this compound a valuable tool for malaria research and a promising candidate for drug development.
These application notes provide detailed protocols for determining the dose-response curves of this compound against the asexual blood stages of P. falciparum using a SYBR Green I-based fluorescence assay.
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound against various strains and life stages of P. falciparum.
Table 1: In Vitro Activity of this compound against Asexual Blood Stage P. falciparum
| Compound | Strain | IC50 (nM) | Assay Conditions |
| This compound | 3D7 | 2.8 | 72-hour exposure |
| This compound | - | 1.8 | - |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro Activity of this compound against Other P. falciparum Life Stages *
| Life Stage | Strain(s) | IC50 (nM) |
| Liver Stage Schizonts | NF175, NF135 | 2.8 |
| Gametocytes | - | Potent activity reported |
Further details on the specific assay conditions for these life stages can be found in the cited literature.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on the inhibition of protein synthesis by targeting PfTyrRS. The following diagram illustrates the "reaction hijacking" process.
References
- 1. iddo.org [iddo.org]
- 2. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 3. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing ML471 Activity on Gametocytes
Introduction
ML471 is a potent antimalarial compound that exhibits significant activity against multiple life stages of Plasmodium falciparum, including the sexual stage gametocytes responsible for transmission from human to mosquito.[1][2][3][4][5] Understanding the efficacy of compounds like this compound against gametocytes is crucial for the development of transmission-blocking drugs, a key strategy in malaria eradication efforts. These application notes provide detailed methodologies for assessing the gametocytocidal activity of this compound.
Mechanism of Action
This compound functions as a reaction hijacking inhibitor of the P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][5][6] The PfTyrRS enzyme mistakenly recognizes this compound as a substrate and catalyzes its conjugation to tyrosine. This forms a stable and tightly-bound Tyr-ML471 adduct that inhibits the enzyme's normal function, leading to the cessation of protein synthesis and subsequent parasite death.[1][2][6]
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. malariaworld.org [malariaworld.org]
- 5. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: ML471 Treatment in SCID Mouse Models of Malaria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malaria remains a significant global health challenge, necessitating the development of novel antimalarial agents. ML471, a potent and selective inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), has demonstrated significant promise as a next-generation antimalarial compound. This document provides detailed application notes and protocols for the use of this compound in a Severe Combined Immunodeficient (SCID) mouse model of P. falciparum malaria, based on preclinical efficacy studies. This compound employs a "reaction hijacking" mechanism, where it is converted by PfTyrRS into a tightly binding Tyr-ML471 conjugate, leading to potent inhibition of the parasite. The compound exhibits low nanomolar activity against asexual blood-stage parasites and is also effective against liver-stage parasites, gametocytes, and transmissible gametes. Notably, this compound has shown single-dose oral efficacy in the SCID mouse model, highlighting its potential for simplified treatment regimens.
Data Presentation
The in vivo efficacy of this compound has been demonstrated in SCID mice engrafted with human red blood cells and infected with P. falciparum. The following tables summarize the key quantitative data from these studies.
Table 1: In Vivo Efficacy of a Single Oral Dose of this compound in P. falciparum-infected SCID Mice
| Treatment Group | Dose (mg/kg) | Route of Administration | Parasitemia Reduction | Efficacy Outcome |
| Vehicle Control | - | Oral | - | Uncontrolled parasite growth |
| This compound | 100 | Oral | Significant reduction | Single dose efficacy demonstrated |
| This compound | 200 | Oral | Significant reduction | Single dose efficacy demonstrated |
Table 2: Pharmacokinetic Parameters of this compound in SCID Mice
| Dose (mg/kg) | Route of Administration | AUC0-120h (µM.h) |
| 100 | Oral | 640 |
| 200 | Oral | 550 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in a SCID mouse model of malaria.
Plasmodium falciparum Culture
-
Parasite Strain: P. falciparum Dd2 strain is recommended due to its robust growth characteristics.
-
Culture Medium: RPMI-1640 medium supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 2 mM L-glutamine.
-
Culture Conditions: Maintain parasites at 37°C in a sealed flask with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronization: Synchronize parasite cultures to the ring stage using 5% (w/v) D-sorbitol treatment for 10 minutes at 37°C.
SCID Mouse Model of P. falciparum Infection
-
Mouse Strain: Severe Combined Immunodeficient (SCID) mice are used due to their inability to reject human red blood cells (hRBCs).
-
hRBC Engraftment:
-
Collect human whole blood (group O+) in citrate-phosphate-dextrose-adenine (CPDA-1) anticoagulant.
-
Wash the hRBCs three times with RPMI-1640 medium.
-
On day -3, 0, and 3 relative to infection, intraperitoneally inject each SCID mouse with 1 mL of a 50% hematocrit suspension of hRBCs.
-
-
Infection Procedure:
-
On day 0, intravenously inject each mouse with 2 x 10⁷ synchronized P. falciparum Dd2-infected hRBCs (ring stage) in a volume of 200 µL.
-
-
Monitoring Parasitemia:
-
Starting on day 3 post-infection, prepare thin blood smears from tail blood.
-
Stain the smears with Giemsa stain.
-
Determine the percentage of parasitemia by light microscopy, counting the number of infected hRBCs per 1,000 total hRBCs.
-
This compound Formulation and Administration
-
Vehicle: Prepare a vehicle solution consisting of 10% (v/v) dimethyl sulfoxide (B87167) (DMSO), 40% (v/v) PEG 400, and 50% (v/v) water.
-
This compound Formulation: Suspend this compound in the vehicle to achieve the desired final concentrations for dosing (e.g., for 100 mg/kg and 200 mg/kg doses).
-
Oral Administration:
-
On the day of treatment (when parasitemia reaches a predetermined level, e.g., 1-2%), administer a single dose of the this compound suspension or vehicle control to the mice via oral gavage.
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
Evaluation of Efficacy
-
Parasitemia Monitoring: Continue to monitor parasitemia daily for at least 14 days post-treatment to assess parasite clearance and any potential recrudescence.
-
Data Analysis:
-
Plot the mean parasitemia for each treatment group over time.
-
Calculate the percentage reduction in parasitemia compared to the vehicle control group.
-
Monitor the survival of the mice in each group.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow
Caption: Experimental workflow for this compound efficacy testing in SCID mice.
Application Notes and Protocols for Preparing ML471 Stock Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML471 is a potent and selective inhibitor of the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), demonstrating significant potential in anti-malarial drug development.[1][2][3][4][5] Proper preparation of this compound stock solutions is critical for accurate and reproducible experimental results in cell culture-based assays. These application notes provide a detailed protocol for the solubilization, storage, and use of this compound, ensuring optimal performance and stability.
Chemical Properties and Storage
A comprehensive summary of the physicochemical properties of this compound is presented in Table 1. This information is essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Weight | 388.40 g/mol | |
| Formula | C₁₃H₂₀N₆O₆S | |
| Appearance | Solid powder | |
| Solubility | 10 mM in DMSO | |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months | |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
Recommended Solvents and Storage Conditions
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions. DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with most cell culture media.
For long-term storage, it is advisable to prepare high-concentration stock solutions, aliquot them into single-use volumes, and store them at -80°C to minimize freeze-thaw cycles.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 388.40 g/mol = 3.884 mg
-
-
Weighing: Carefully weigh out 3.884 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the 10 mM stock solution into single-use, sterile cryovials (e.g., 20 µL aliquots). This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).
Dilution of this compound Stock Solution for Cell Culture Experiments
The final concentration of this compound used in cell culture experiments will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve to determine the optimal concentration for your experimental setup.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, it is good practice to first prepare an intermediate dilution in sterile cell culture medium. For example, a 1:100 dilution of the 10 mM stock in media will result in a 100 µM working solution.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to your cell culture plates to achieve the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Visualization of Experimental Workflow and Signaling Pathway
To aid in the understanding of the experimental process and the mechanism of action of this compound, the following diagrams are provided.
Conclusion
This document provides a detailed guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these protocols will help ensure the integrity and reproducibility of experimental outcomes. Researchers should always consult the relevant safety data sheets (SDS) before handling this compound and DMSO.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 5. malariaworld.org [malariaworld.org]
Application Notes and Protocols: SYBR Green I-Based Fluorescence Assay for the Evaluation of ML471 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SYBR Green I-based fluorescence assay is a widely adopted method for the high-throughput screening of antimalarial compounds. Its simplicity, cost-effectiveness, and reliability make it an excellent choice for evaluating the efficacy of novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this assay to characterize the activity of ML471, a potent inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS).
This compound is a promising antimalarial candidate that operates via a "reaction hijacking" mechanism.[1][2][3][4][5][6][7] It is converted into a tight-binding inhibitor by the target enzyme itself, leading to potent and selective activity against the parasite.[1][2][4][6] The SYBR Green I assay is employed to quantify parasite growth by measuring the amount of parasite DNA, thus providing a robust method to determine the inhibitory concentration of compounds like this compound.[8][9][10][11][12][13]
Principle of the SYBR Green I Assay
SYBR Green I is a fluorescent dye that exhibits a strong fluorescence enhancement upon binding to double-stranded DNA (dsDNA).[14][15][16] The assay quantifies the proliferation of P. falciparum in in vitro cultures by measuring the total amount of parasite DNA. In the presence of an effective antimalarial compound, parasite growth is inhibited, leading to a lower amount of parasite DNA and consequently, a reduction in SYBR Green I fluorescence. This fluorescence signal is directly proportional to the number of viable parasites.
Mechanism of Action of this compound
This compound is a nucleoside sulfamate (B1201201) that acts as a pro-inhibitor.[2][4] It selectively targets the P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS). The PfTyrRS enzyme mistakenly recognizes this compound and, in a process termed "reaction hijacking," catalyzes the formation of a covalent adduct between this compound and tyrosine (Tyr-ML471) within the enzyme's active site.[1][2][4][5][6] This adduct is a highly potent inhibitor that remains tightly bound to the enzyme, thereby blocking the translation process and leading to parasite death.[1][2][4]
Figure 1: Mechanism of this compound action.
Quantitative Data
The following table summarizes the inhibitory activities of this compound and related compounds against P. falciparum, as determined by SYBR Green I-based or similar assays.
| Compound | Target | P. falciparum Strain | IC50 (nM) | Assay Type | Reference |
| This compound | PfTyrRS | 3D7 | 2.8 | 72-h exposure | [17] |
| This compound | PfTyrRS | Cam3.IIrev | 1.5 | 72-h exposure (SYBR Green I) | [1] |
| ML901 | PfTyrRS | 3D7 | - | - | [1] |
| ML901 | PfTyrRS | Cam3.IIrev | 7.9 | 72-h exposure (SYBR Green I) | [1] |
Experimental Protocols
Protocol 1: In Vitro Antimalarial Activity of this compound Against P. falciparum
This protocol details the steps to determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stage of P. falciparum.
Materials and Reagents:
-
P. falciparum culture (e.g., 3D7 or other strains)
-
Human erythrocytes
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, supplemented with AlbuMAX II or human serum)
-
This compound stock solution (in DMSO)
-
SYBR Green I nucleic acid gel stain (10,000X concentrate)
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% w/v saponin, 0.08% v/v Triton X-100)
-
96-well black microplates
-
Multichannel pipette
-
Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified incubator with gas mixture (5% CO2, 5% O2, 90% N2)
Experimental Workflow:
Figure 2: Experimental workflow diagram.
Procedure:
-
Parasite Culture Synchronization: Synchronize P. falciparum cultures to the ring stage.
-
Assay Plate Preparation:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate. The final concentrations should typically range from low nanomolar to micromolar.
-
Include wells for positive control (parasites with no drug) and negative control (uninfected erythrocytes).
-
-
Parasite Seeding:
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
Add the parasite suspension to each well of the 96-well plate containing the serially diluted this compound.
-
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with the appropriate gas mixture.
-
Lysis and Staining:
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Data Analysis:
-
Subtract the background fluorescence (wells with uninfected erythrocytes) from all experimental wells.
-
Normalize the data to the positive control (untreated parasites), which represents 100% growth.
-
Plot the percentage of growth inhibition against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
Protocol 2: Investigating Potential G-quadruplex Interaction (Hypothetical Application)
While this compound's primary target is PfTyrRS, the P. falciparum genome contains G-quadruplex (G4) forming sequences that are considered potential drug targets.[18][19][20] SYBR Green I has been shown to interact with G-quadruplex structures.[21][22] This protocol outlines a hypothetical fluorescence-based assay to investigate if this compound could interact with and stabilize G-quadruplex DNA.
Principle:
SYBR Green I intercalates into G-quadruplex structures, resulting in a fluorescent signal.[21] If a compound stabilizes the G-quadruplex structure, it may enhance or alter the SYBR Green I fluorescence. This assay would measure changes in SYBR Green I fluorescence upon titration of this compound to a solution containing a known G-quadruplex forming oligonucleotide and SYBR Green I.
Materials and Reagents:
-
G-quadruplex forming oligonucleotide (e.g., from a P. falciparum gene promoter)
-
Non-G-quadruplex forming control oligonucleotide
-
This compound
-
SYBR Green I
-
Assay buffer (e.g., Tris buffer with KCl to stabilize the G-quadruplex structure)
-
Fluorometer
Procedure:
-
Prepare a solution of the G-quadruplex forming oligonucleotide in the assay buffer and anneal to form the G-quadruplex structure.
-
Add a fixed concentration of SYBR Green I to the G-quadruplex solution.
-
Measure the baseline fluorescence.
-
Titrate increasing concentrations of this compound into the solution.
-
Measure the fluorescence at each concentration of this compound.
-
Repeat the experiment with the non-G-quadruplex forming oligonucleotide as a control.
Expected Outcome and Interpretation:
-
An increase in fluorescence upon addition of this compound could suggest that it stabilizes the G-quadruplex structure, leading to enhanced SYBR Green I binding.
-
A decrease in fluorescence could indicate that this compound displaces SYBR Green I from the G-quadruplex.
-
No change in fluorescence would suggest no significant interaction under the assay conditions.
This hypothetical assay would provide preliminary data on the potential interaction of this compound with G-quadruplex DNA, which could then be further investigated using other biophysical techniques.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contamination of reagents with DNA. Insufficient washing of erythrocytes. | Use nuclease-free water and reagents. Ensure complete removal of white blood cells from erythrocyte preparation. |
| Low signal-to-noise ratio | Low parasitemia. Insufficient incubation time. | Start the assay with a higher parasitemia (e.g., 0.5-1%). Ensure the full 72-hour incubation period. |
| Inconsistent results | Inaccurate pipetting. Edge effects in the 96-well plate. | Use calibrated pipettes. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. |
| False positives/negatives | The compound itself is fluorescent or quenches SYBR Green I. The compound interacts with DNA directly. | Screen the compound for intrinsic fluorescence at the assay wavelengths. Perform counter-screens to check for direct DNA interaction.[9][10] |
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target | PLOS Pathogens [journals.plos.org]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. crdd.osdd.net [crdd.osdd.net]
- 11. Performance and reliability of the SYBR Green I based assay for the routine monitoring of susceptibility of Plasmodium falciparum clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 18. G-Quadruplex DNA Motifs in the Malaria Parasite Plasmodium falciparum and Their Potential as Novel Antimalarial Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. molecularpost.altervista.org [molecularpost.altervista.org]
- 20. G-Quadruplex Identification in the Genome of Protozoan Parasites Points to Naphthalene Diimide Ligands as New Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Amplified fluorescent recognition of g-quadruplex folding with a cationic conjugated polymer and DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ML471 Technical Support Center: Troubleshooting Solubility in Aqueous Buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering solubility challenges with ML471 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: While specific quantitative solubility data in various aqueous buffers is not extensively published, this compound is generally described as having "good solubility".[1][2] Its chemical properties, including a molecular weight of 388 g/mol and a predicted AlogP of -1.18, suggest a favorable profile for aqueous solubility.[1][2]
Q2: Are there any published buffer conditions where this compound has been successfully used?
A2: Yes, one study successfully used this compound at a concentration of 10 μM in a reaction buffer consisting of 25 mM Tris, pH 8, 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.[1] This provides a validated starting point for buffer composition.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective inhibitor of the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS). It functions through a "reaction hijacking" mechanism, where the enzyme itself converts this compound into a tightly binding inhibitor.
Q4: Is this compound active against multiple life stages of the malaria parasite?
A4: Yes, this compound demonstrates potent activity against various life stages of P. falciparum, including asexual blood stages, liver stage parasites, gametocytes, and transmissible gametes.
Troubleshooting Guide
Issue: Precipitate observed after dissolving this compound in an aqueous buffer.
Possible Cause 1: Low intrinsic solubility in the chosen buffer system.
-
Recommendation: Start by preparing a stock solution of this compound in an organic solvent such as DMSO before making final dilutions in your aqueous buffer. This is a standard practice for many small molecule inhibitors.
-
Experimental Protocol: Preparing an this compound Stock Solution
-
Weigh the required amount of this compound powder.
-
Add a sufficient volume of 100% DMSO to dissolve the powder completely, aiming for a high-concentration stock (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C as recommended by the supplier.
-
For experiments, perform serial dilutions of the DMSO stock into your final aqueous buffer to achieve the desired working concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent effects.
-
Possible Cause 2: Buffer pH is affecting solubility.
-
Recommendation: The pH of your buffer can significantly impact the solubility of a compound. Based on published data, a slightly alkaline pH may be favorable.
-
Troubleshooting Steps:
-
Prepare your desired buffer at a range of pH values (e.g., 7.2, 7.4, 8.0).
-
Add this compound (from a DMSO stock) to each buffer to your final working concentration.
-
Visually inspect for any precipitation.
-
Consider using the published buffer condition as a positive control: 25 mM Tris, pH 8, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP.
-
Issue: Inconsistent results in biological assays.
Possible Cause: Compound precipitation over time or at experimental temperatures.
-
Recommendation: Solubility can be temperature-dependent. A compound may be soluble at room temperature but precipitate at 37°C, or vice versa. It's also possible for a compound to come out of solution over the course of a long incubation.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Summary
While specific solubility values are not available in the search results, the key physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Weight (MW) | 388 g/mol | |
| Predicted AlogP | -1.18 | |
| Topological Polar Surface Area (TPSA) | 189 Ų |
Mechanism of Action Visualization
The following diagram illustrates the "reaction hijacking" mechanism of this compound, where it inhibits the P. falciparum tyrosine tRNA synthetase (PfTyrRS).
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
Technical Support Center: Optimizing ML471 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of ML471 in in vitro experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experimental conditions and avoid common pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective "reaction hijacking" inhibitor of the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS).[1][2][3][4] This mechanism involves the enzyme itself converting this compound into a tightly-binding inhibitor.[1][4] While highly effective against the malaria parasite, it's crucial to consider its effects in mammalian systems.
Q2: Does this compound have known off-target effects in mammalian cells?
A2: Yes. This compound has been shown to inhibit human Autophagy-related protein 7 (Atg7) with an IC50 of 22 ± 9 nM.[2][5] Atg7 is an essential E1-like enzyme in the autophagy signaling pathway.[2] Therefore, at nanomolar concentrations, this compound is expected to modulate autophagy in mammalian cells.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO). It has low solubility in aqueous solutions, so direct dissolution in cell culture media is not recommended.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: this compound powder should be stored at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be stored in aliquots at -80°C for up to six months or -20°C for up to one month. It is important to avoid repeated freeze-thaw cycles.
Q5: What is a typical starting concentration range for in vitro experiments with this compound?
A5: For antimalarial assays, this compound is effective in the low nanomolar range (IC50 of 2.8 nM against the 3D7 strain of P. falciparum).[6] For experiments involving mammalian cells, a broader concentration range should be tested, for example, from 10 nM to 100 µM, to determine the optimal concentration for your specific cell line and assay. It is important to establish a dose-response curve to identify the ideal concentration that elicits the desired effect without causing significant cytotoxicity.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the stock solution to the media. | The final concentration of this compound exceeds its solubility in the aqueous media. This is often due to the "crashing out" of a hydrophobic compound when the DMSO concentration is rapidly diluted.[1][2] | - Decrease the final working concentration of this compound.- Pre-warm the cell culture media to 37°C before adding the compound.- Add the DMSO stock solution to the media dropwise while gently vortexing to ensure rapid mixing.[2] - Perform a serial dilution of the DMSO stock in pre-warmed media.[2] |
| Precipitate forms over time in the incubator. | - Temperature shift: The difference in temperature between the bench and the 37°C incubator can affect solubility.[1][7] - pH shift: The CO2 environment in the incubator can alter the pH of the media, affecting the solubility of the compound.[1] - Interaction with media components: this compound may interact with salts or proteins in the media over time.[1][7] | - Ensure the media is properly buffered for the incubator's CO2 concentration.- Minimize the time culture vessels are outside the incubator to avoid temperature fluctuations.[2] - If precipitation persists, consider preparing fresh media with the compound for long-term experiments. |
| Cloudiness or turbidity appears in the media. | This could indicate fine particulate precipitation or microbial contamination.[1][7] | - Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.[1] - If contamination is suspected, discard the culture and review your sterile technique. |
Issue 2: High Levels of Cell Death or Unexpected Cytotoxicity
| Observation | Potential Cause | Recommended Solution |
| Significant cell death is observed even at low concentrations. | - Solvent toxicity: The final concentration of DMSO may be too high for your cell line.[4] - On-target or off-target toxicity: The inhibition of Atg7 or other unforeseen targets may be inducing cell death. | - Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Always include a vehicle-only (DMSO) control.[4] - Perform a dose-response curve to determine the cytotoxic concentration (IC50) for your specific cell line. |
| Inconsistent results between experiments. | - Inhibitor instability: this compound may not be stable in your cell culture media for the duration of the experiment. - Inaccurate pipetting of viscous stock solutions. | - Assess the stability of this compound in your specific media over time (see protocol below). - Ensure your stock solution is fully thawed and mixed before use. Use positive displacement pipettes for highly viscous solutions if necessary. |
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Organism/Cell Line | Assay Type | IC50 |
| PfTyrRS | Plasmodium falciparum (3D7 strain) | Growth Inhibition (72h) | 2.8 nM[6] |
| Atg7 | Human | Enzyme Activity | 22 ± 9 nM[2][5] |
| - | Human (HepG2) | Cytotoxicity (72h) | >50 µM[1] |
Note: Cytotoxicity can be cell-line dependent. It is highly recommended to determine the IC50 for your specific cell line.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM Stock Solution in DMSO:
-
This compound has a molecular weight of 388.40 g/mol .
-
To prepare a 10 mM stock solution, dissolve 3.884 mg of this compound powder in 1 mL of anhydrous, sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
To minimize precipitation, it is recommended to perform a serial dilution. For example, to achieve a final concentration of 10 µM, you can perform a 1:1000 dilution of the 10 mM stock (e.g., 1 µL of stock into 999 µL of media).
-
Add the stock solution to the pre-warmed medium while gently vortexing.
-
Ensure the final concentration of DMSO is below 0.5%, and ideally below 0.1%, to avoid solvent toxicity. Remember to include a vehicle control with the same final DMSO concentration in your experiments.
-
Protocol 2: Determining the Optimal Concentration using a Dose-Response Curve (MTT Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cells.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Determine the cell concentration and dilute to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock solution. A common starting range is from 100 µM to 1 nM.
-
Include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) and an untreated control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations.
-
Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[9]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]
-
Carefully aspirate the culture medium without disturbing the crystals.[10]
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.[8][10]
-
-
Data Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[8][10]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.[11]
-
Protocol 3: Assessing the Stability of this compound in Cell Culture Media
-
Preparation:
-
Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use (e.g., 10 µM).
-
Dispense 1 mL of this solution into triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.[4]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after preparation.[4]
-
-
Sample Processing and Analysis:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing an internal standard to precipitate proteins and extract the compound.[4]
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.[4]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.
-
-
Data Analysis:
-
Determine the percentage of this compound remaining at each time point by normalizing to the concentration at time 0.
-
Plot the percentage remaining against time to assess the stability profile.
-
Visualizations
Caption: Mechanism of this compound as a reaction hijacking inhibitor of PfTyrRS.
Caption: Role of Atg7 in the mammalian autophagy signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Star Republic: Guide for Biologists [sciencegateway.org]
potential off-target effects of ML471 in human cells
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ML471 in human cells. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1] It employs a "reaction hijacking" mechanism, where the PfTyrRS enzyme itself metabolizes this compound into a tightly-binding Tyr-ML471 conjugate that inhibits the enzyme's function.[1][2] This ultimately disrupts protein synthesis in the malaria parasite.
Q2: What are the known off-target effects of this compound in human cells?
A2: this compound was developed as an analog of an earlier compound, ML901, to enhance selectivity and reduce off-target effects in human cells. While it shows high selectivity for the parasite's enzyme over the human counterpart, a potential off-target in human cells has been identified. In vitro studies have shown that this compound can inhibit the human Autophagy-related protein 7 (Atg7), an E1-like enzyme crucial for autophagy.
Q3: How does this compound's off-target activity on human Atg7 compare to its activity on other human E1 enzymes?
A3: this compound displays notable selectivity in its off-target profile among human E1 enzymes. It inhibits human Atg7 with a nanomolar IC50 value. In contrast, it exhibits no or very little activity against other critical E1 enzymes such as Ubiquitin-activating enzyme (UAE), NEDD8 Activating Enzyme (NAE), and SUMO Activating Enzyme (SAE) at the concentrations tested.
Q4: What is the general cytotoxicity of this compound in human cell lines?
A4: Consistent with its improved selectivity, this compound demonstrates low cytotoxicity against human cells. For instance, its IC50 value against the human liver carcinoma cell line, HepG2, is in the micromolar range, indicating significantly lower toxicity to human cells compared to its potent nanomolar activity against P. falciparum.
Troubleshooting Guide
Problem: I am observing unexpected effects on autophagy in my human cell line treated with this compound.
Possible Cause: This could be an off-target effect due to the inhibition of human Atg7 by this compound. Atg7 is a key enzyme in the autophagy pathway, and its inhibition can disrupt the formation of autophagosomes.
Suggested Solution:
-
Confirm Atg7 Inhibition: Perform a Western blot to check for the accumulation of LC3-I and a decrease in the conversion to LC3-II, a hallmark of autophagy inhibition.
-
Dose-Response Experiment: Titrate this compound to the lowest effective concentration for your primary experiment to minimize off-target effects on autophagy.
-
Use a More Selective Compound: If autophagy disruption is a significant concern, consider using a structurally unrelated compound for your primary application, if available.
Problem: My experimental results show widespread cellular toxicity at concentrations where I expect specific inhibition of my target of interest (if not P. falciparum).
Possible Cause: While this compound has low cytotoxicity, high concentrations can still be toxic to human cells. Ensure that the observed toxicity is not due to solvent effects (e.g., DMSO).
Suggested Solution:
-
Review IC50 Values: Compare your working concentration to the published IC50 values for cytotoxicity in human cell lines (see Table 2).
-
Solvent Control: Run a vehicle-only control (e.g., the same concentration of DMSO without this compound) to rule out solvent-induced toxicity.
-
Cell Viability Assay: Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 of this compound in your specific human cell line.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: Inhibitory Activity of this compound against Human E1 Enzymes
| Enzyme Target | IC50 (nM) | Reference |
| Atg7 | 22 ± 9 | |
| UAE | No or very little activity | |
| NAE | No or very little activity | |
| SAE | No or very little activity |
Table 2: Cytotoxicity of this compound in a Human Cell Line
| Cell Line | Assay Duration | IC50 (µM) | Reference |
| HepG2 | 72 hours | > 50 |
Experimental Protocols
1. Human E1 Enzyme Inhibition Assays
-
Principle: The inhibition of E1 enzymes (Atg7, UAE, NAE, SAE) by this compound was assessed using commercially available kits that measure the enzyme's activity.
-
Methodology:
-
Recombinant human E1 enzymes were used.
-
This compound was serially diluted to various concentrations.
-
The enzyme, substrate (e.g., ubiquitin for UAE), ATP, and this compound were incubated together.
-
The enzyme activity was measured by detecting the product formation, often through a fluorescence-based readout.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. HepG2 Cytotoxicity Assay
-
Principle: The effect of this compound on the viability of the human liver carcinoma cell line, HepG2, was determined using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Methodology:
-
HepG2 cells were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were treated with a serial dilution of this compound for 72 hours.
-
After the incubation period, CellTiter-Glo reagent was added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
The luminescence was measured using a plate reader.
-
The IC50 value was determined from the dose-response curve.
-
Visualizations
Caption: On-target mechanism of this compound in P. falciparum.
Caption: Potential off-target effect of this compound on the autophagy pathway in human cells.
Caption: Workflow for determining this compound off-target activity and cytotoxicity.
References
Technical Support Center: Troubleshooting ML471 Instability in Long-Term Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential instability issues with ML471 in long-term experimental assays. The information is presented in a question-and-answer format to directly address common concerns.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3] It functions through a "reaction hijacking" mechanism.[1] Within the active site of PfTyrRS, this compound reacts with the activated amino acid (tyrosine), forming a stable Tyr-ML471 adduct. This adduct is a tight-binding inhibitor of the enzyme, ultimately disrupting protein synthesis in the malaria parasite.
Q2: What are the known off-target effects of this compound?
This compound exhibits enhanced selectivity compared to its analog, ML901, with decreased activity against the human ubiquitin-activating enzyme (UAE). However, it has been shown to inhibit human Atg7, an E1-like enzyme involved in autophagy, with an IC50 of 22 ± 9 nM. It shows little to no activity against other E1 enzymes like NAE and SAE.
Q3: Is this compound known to be unstable in long-term assays?
Currently, there is no specific published data detailing the instability of this compound in long-term in vitro assays. However, like many small molecules, its stability can be influenced by various factors in the experimental environment over extended periods. Proactive stability testing is recommended to ensure the reliability of long-term experimental results.
Troubleshooting Guide for this compound Instability
If you observe a decrease in this compound activity or inconsistent results in your long-term assays, consider the following potential causes and solutions.
| Observed Issue | Potential Cause | Suggested Solution |
| Gradual loss of inhibitory activity over time. | Chemical Degradation: this compound may be degrading in the aqueous environment of the cell culture media at 37°C. Components in the media could be reacting with the compound. | 1. Perform a stability test: Incubate this compound in your specific cell culture medium (with and without serum) at 37°C for the duration of your assay. Collect samples at various time points (e.g., 0, 24, 48, 72 hours) and analyze the concentration of intact this compound using HPLC-MS. 2. Test in a simpler buffer: Assess stability in a simple buffer like PBS to determine inherent aqueous stability. 3. Replenish the compound: If degradation is confirmed, consider partial or full media changes with fresh this compound during the long-term assay. |
| High variability between replicate experiments. | Inconsistent Compound Handling: Issues with stock solution preparation, storage, or dilution can lead to variable effective concentrations. Precipitation: The compound may be precipitating out of solution at the working concentration. | 1. Standardize stock solution handling: Prepare single-use aliquots of your high-concentration stock solution in a suitable solvent like DMSO and store them at -20°C or below. Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization: Before preparing working dilutions, ensure the stock solution is fully thawed and vortexed. 3. Check for precipitation: After diluting to the final concentration in your assay medium, visually inspect for any precipitate. You can also centrifuge a sample and analyze the supernatant for compound concentration. |
| Lower than expected potency in cellular assays. | Non-specific Binding: this compound may be binding to plasticware (e.g., plates, tips) or serum proteins in the media, reducing the bioavailable concentration. Cellular Efflux: Cells may be actively transporting the compound out. | 1. Use low-protein-binding labware. 2. Quantify non-specific binding: Incubate this compound in media without cells in your experimental plates. Measure the concentration of the compound in the supernatant over time. 3. Assess cellular uptake: Analyze cell lysates to determine the intracellular concentration of this compound. |
| Unexpected cellular phenotypes or toxicity. | Off-target Effects: At higher concentrations or in certain cell types, the inhibition of off-targets like Atg7 could become significant. Degradant Activity: A degradation product of this compound might have its own biological activity. | 1. Perform a dose-response experiment: Determine if the unexpected effects are concentration-dependent. 2. Use a negative control: If possible, use a structurally similar but inactive analog of this compound. 3. Analyze for degradants: Use HPLC-MS to check for the appearance of new peaks in your stability samples that correspond to potential degradation products. |
Experimental Protocols
Protocol 1: Assessing this compound Stability in Cell Culture Media
Objective: To determine the chemical stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates (low-protein-binding recommended)
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium (with and without 10% FBS) and PBS to a final concentration of 10 µM.
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 8, 24, 48, and 72 hours). The 0-hour time point should be collected immediately after adding the working solution.
-
Sample Preparation: To each 100 µL aliquot, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard to precipitate proteins and extract the compound. Centrifuge the samples to pellet the precipitate.
-
HPLC-MS Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of intact this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each condition.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in P. falciparum.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for this compound Instability
Caption: A flowchart for troubleshooting this compound instability.
References
Technical Support Center: Interpreting Unexpected Results in ML471 Experiments
Welcome to the technical support center for ML471 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results that may arise during their work with this compound.
Frequently Asked Questions (FAQs)
Q1: My in vitro assay with recombinant P. falciparum Tyrosyl-tRNA synthetase (PfTyrRS) shows lower than expected inhibition by this compound. What are the possible causes?
A1: This could be due to several factors related to the unique "reaction hijacking" mechanism of this compound. The compound is a pro-inhibitor and requires enzymatic conversion to its active form. Ensure the following components are present and active in your assay:
-
L-Tyrosine: Essential for the formation of the inhibitory Tyr-ML471 adduct.
-
ATP: Required for the initial activation of tyrosine by PfTyrRS.
-
Active PfTyrRS: Confirm the purity and activity of your recombinant enzyme.
-
tRNATyr: While not strictly essential for the initial adduct formation, its presence can significantly increase the rate of ATP consumption and overall enzymatic activity, providing a more robust system to observe inhibition.[1][2]
Q2: I'm observing unexpected toxicity in my human cell line experiments with this compound. Why might this be happening?
A2: this compound is known for its high selectivity and low toxicity to human cells.[3][4] Unexpected toxicity could indicate:
-
Compound Identity/Purity: Verify the identity and purity of your this compound sample. Contamination with its precursor, ML901, or other related compounds with broader off-target effects could be a reason. ML901, for instance, shows activity against human ubiquitin-activating enzyme (UAE).[3]
-
Off-Target Effects: While this compound has minimal activity against key human E1 enzymes like UAE, NAE, and SAE, it is a known inhibitor of human Atg7, an E1 enzyme involved in autophagy. If your cell line is particularly sensitive to disruptions in autophagy, this could manifest as toxicity.
-
Experimental Conditions: High concentrations or prolonged exposure times beyond established protocols could lead to off-target effects.
Q3: The potency of this compound in my parasite growth inhibition assay is lower than reported values. What should I check?
A3: Discrepancies in potency can arise from variations in experimental protocols. Key parameters to verify are:
-
Parasite Stage: this compound has shown improved potency against the trophozoite stage compared to its analog ML901. Ensure your parasite culture is tightly synchronized to the correct stage for the assay.
-
Exposure Time: Many published studies use a short exposure time (e.g., a 6-hour pulse) to determine potency. Continuous exposure for 48 or 72 hours may yield different IC50 values.
-
Assay Readout: Ensure your method of quantifying parasite growth (e.g., SYBR Green I fluorescence) is properly calibrated and validated.
Troubleshooting Guides
Guide 1: Investigating Sub-optimal Inhibition in a Recombinant PfTyrRS Assay
If you are observing lower than expected inhibition of recombinant PfTyrRS, follow this workflow to diagnose the issue.
Caption: Troubleshooting workflow for low this compound inhibition.
Experimental Protocol: Confirmation of Tyr-ML471 Adduct Formation by LC-MS
-
Reaction Setup: In a reaction buffer (25 mM Tris pH 8, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP), combine 2 µM recombinant PfTyrRS, 20 µM L-tyrosine, 10 µM ATP, 10 µM this compound, and 4 µM P. falciparum tRNATyr.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Sample Preparation: Stop the reaction and extract the components, for example, by adding an equal volume of 8 M urea (B33335) followed by protein precipitation and supernatant collection.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry. Search for a peak with a mass-to-charge ratio (m/z) corresponding to the Tyr-ML471 adduct (e.g., m/z 552.1868 for the precursor ion).
-
Control: Run a parallel reaction without PfTyrRS to ensure the adduct is not formed non-enzymatically.
Guide 2: Addressing Unexpected Mammalian Cell Cytotoxicity
If this compound exhibits unexpected toxicity in your experiments, consider the following investigation pathway.
Caption: Investigation pathway for unexpected cytotoxicity.
Data Summary Tables
Table 1: Inhibitory Activity of this compound and Related Compounds against E1 Enzymes
| Compound | IC50 Human Atg7 (nM) | IC50 Human UAE (µM) | IC50 Human NAE (µM) | IC50 Human SAE | Mammalian Cell Cytotoxicity (HepG2 IC50_72h) |
| This compound | 22 ± 9 | No/Very Little Activity | No/Very Little Activity | No/Very Little Activity | Low |
| ML901 | 33 | 5.39 | 28 | No Activity | 4.65 µM |
| AMS | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | High (26 nM, HCT116) |
Table 2: Comparative Potency of this compound in P. falciparum
| Compound | IC50_6h Pulse (nM) |
| This compound | 29.1 |
| ML901 | 135 - 220 |
Signaling Pathway and Mechanism of Action
The primary mechanism of this compound involves a "reaction hijacking" process within the active site of PfTyrRS. This diagram illustrates the key steps.
Caption: this compound reaction hijacking mechanism in PfTyrRS.
This compound, an AMP-mimicking nucleoside sulfamate, enters the active site of PfTyrRS. The enzyme activates L-tyrosine using ATP, forming a transient Tyr-AMP intermediate. This compound then "hijacks" this reactive intermediate, leading to the enzymatic synthesis of a stable Tyr-ML471 adduct. This adduct binds tightly within the active site, inhibiting the enzyme and disrupting protein translation in the parasite.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Technical Support Center: ML471 Cytotoxicity Assessment in Mammalian Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of ML471 in mammalian cell lines. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS).[1][2][3][4][5] Its primary application is as an antimalarial agent. The mechanism of action is a novel process known as "reaction hijacking," where the PfTyrRS enzyme itself catalyzes the formation of a tightly-binding inhibitor from this compound and tyrosine.
Q2: What is the expected cytotoxicity of this compound in mammalian cell lines?
This compound has been designed for high selectivity against the parasite enzyme over its human counterpart and generally exhibits low cytotoxicity in mammalian cells. This selectivity is a key feature of the compound, making it a promising drug candidate.
Q3: Are there any known off-target effects of this compound in mammalian cells?
While this compound is highly selective, related pyrazolopyrimidine sulfamate (B1201201) compounds have been shown to interact with human E1 enzymes, such as Ubiquitin-activating enzyme (UAE), NEDD8-activating enzyme (NAE), and SUMO-activating enzyme (SAE). However, this compound demonstrates minimal to no activity against these enzymes, contributing to its low mammalian cell cytotoxicity.
Q4: How does this compound induce cell death?
The primary mechanism of this compound is targeted at the parasite. In mammalian cells, due to its low cytotoxicity, high concentrations would be needed to induce cell death. If cytotoxicity is observed, it is likely to proceed through standard apoptosis pathways. Apoptosis is a programmed cell death process that can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, leading to controlled cellular dismantling.
Quantitative Data: Cytotoxicity of this compound and Related Compounds
The following table summarizes the available quantitative data for this compound cytotoxicity in a mammalian cell line. Due to the limited publicly available data for this compound across a wide range of cell lines, data for a related pyrazolopyrimidine sulfamate, ML901, is provided for comparative context.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | HepG2 (Human Liver Carcinoma) | Not Specified | 72 | >50 | |
| ML901 | HepG2 (Human Liver Carcinoma) | Not Specified | 72 | 4.65 |
Experimental Protocols
MTT Assay for Cytotoxicity Assessment
This protocol provides a general framework for assessing the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Replace the culture medium with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V Staining for Apoptosis Detection
This protocol outlines the steps for detecting apoptosis using Annexin V staining followed by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability stain (e.g., propidium (B1200493) iodide or DAPI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and viability stain negative, while late apoptotic or necrotic cells will be positive for both stains.
Troubleshooting Guides
Problem 1: High background in MTT assay
-
Question: My control wells (no cells) have high absorbance readings in the MTT assay. What could be the cause?
-
Answer: High background can be caused by several factors:
-
Contamination: Bacterial or yeast contamination in the media or reagents can reduce MTT. Ensure all solutions and equipment are sterile.
-
Phenol (B47542) Red: Phenol red in the culture medium can interfere with absorbance readings. Use phenol red-free medium for the assay.
-
Compound Interference: this compound or other compounds in your experiment might directly reduce MTT. To test for this, incubate the compound with MTT in a cell-free system.
-
Problem 2: Inconsistent IC50 values between experiments
-
Question: I am getting significant variability in the calculated IC50 for this compound across different experimental repeats. Why is this happening?
-
Answer: Inconsistent IC50 values can arise from:
-
Cell Health and Density: Ensure that cells are in a logarithmic growth phase and that the seeding density is consistent across all experiments.
-
Compound Stability: Prepare fresh dilutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Assay Conditions: Maintain consistent incubation times and reagent concentrations.
-
Problem 3: Unexpectedly high cytotoxicity observed
-
Question: this compound is supposed to have low cytotoxicity, but I am observing significant cell death at low concentrations. What should I check?
-
Answer: Unexpected cytotoxicity could be due to:
-
Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Run a solvent-only control at the highest concentration used.
-
Off-target Effects in a Specific Cell Line: While generally selective, it is possible that a particular cell line has a unique sensitivity to this compound.
-
Compound Purity: Verify the purity of your this compound stock.
-
Visualizations
Caption: this compound Reaction Hijacking Mechanism.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. DSpace [minerva-access.unimelb.edu.au]
minimizing ML471 precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ML471 precipitation in your cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a potent and selective inhibitor of the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[1][2][3] It functions through a "reaction hijacking" mechanism, where it is converted by PfTyrRS into a tight-binding Tyr-ML471 conjugate, effectively inhibiting the enzyme.[2] Due to its low nanomolar activity against the asexual blood stage of P. falciparum and its efficacy against multiple life stages of the parasite, this compound is a compound of interest in the development of new antimalarial drugs.[1]
Q2: I'm observing precipitation after adding this compound to my culture medium. What is the likely cause?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is often due to their hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted rapidly into the aqueous medium, the compound can come out of solution and form a precipitate.
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving hydrophobic compounds for use in cell culture experiments. It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO.
Q4: What is the maximum recommended final concentration of DMSO in the culture medium?
To avoid solvent toxicity to your cells, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5% and preferably below 0.1%.
Q5: Are there any alternatives to DMSO for dissolving this compound?
While DMSO is the most common solvent, other options for hydrophobic compounds include ethanol, or co-solvents like polyethylene (B3416737) glycol (PEG) and Tween 80. However, the suitability of these solvents for this compound and your specific cell line would need to be determined empirically. Zwitterionic liquids (ZILs) have also been proposed as a less toxic alternative to DMSO for dissolving some hydrophobic drugs.
Troubleshooting Guide
Problem: My this compound precipitates out of solution when I add it to the cell culture medium.
Below is a step-by-step guide to help you troubleshoot and prevent this compound precipitation.
Step 1: Review your stock solution preparation.
-
Question: Is your this compound stock solution fully dissolved?
-
Answer: Ensure that your this compound is completely dissolved in DMSO before adding it to the culture medium. Visually inspect the stock solution for any particulate matter. If necessary, vortex or sonicate briefly to ensure complete dissolution.
-
Step 2: Check your dilution method.
-
Question: Are you adding the concentrated this compound stock directly to the full volume of your culture medium?
-
Answer: Rapidly diluting the concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate. It is better to perform a serial dilution or add the stock solution to the medium dropwise while gently mixing. Pre-warming the culture medium to 37°C can also help.
-
Step 3: Evaluate the final concentration of this compound.
-
Question: What is the final concentration of this compound in your experiment?
-
Answer: The solubility of a compound is concentration-dependent. It's possible that your desired final concentration of this compound is above its solubility limit in your specific culture medium. You may need to determine the maximum soluble concentration experimentally.
-
Step 4: Consider the components of your culture medium.
-
Question: Does your culture medium contain high concentrations of salts or other components that could interact with this compound?
-
Answer: Interactions between your compound and components in the media, such as salts and amino acids, can lead to the formation of insoluble complexes. If possible, you could try a different basal media formulation.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
In a sterile environment, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Diluting this compound into Culture Media
This protocol provides a method for diluting a concentrated this compound DMSO stock solution into your cell culture medium to a final concentration of 10 µM, while keeping the final DMSO concentration at or below 0.1%.
Materials:
-
10 mM this compound in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting your 10 mM this compound stock 1:10 in DMSO.
-
-
Final Dilution:
-
To prepare a 10 µM final concentration solution, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed culture medium. This will result in a final DMSO concentration of 0.1%.
-
Alternatively, if you made a 1 mM intermediate stock, you can add 10 µL of this to 1 mL of pre-warmed medium for the same final concentration of this compound and a final DMSO concentration of 1%.
-
Add the this compound stock (or intermediate dilution) to the medium dropwise while gently swirling the medium to ensure rapid mixing and prevent localized high concentrations.
-
-
Final Inspection:
-
Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready to be added to your cells.
-
Data Presentation
Table 1: Determining the Maximum Soluble Concentration of this compound in Culture Medium
You can use the following table to systematically determine the maximum soluble concentration of this compound in your specific experimental conditions.
| This compound Concentration (µM) | Volume of 10 mM Stock per 1 mL Media (µL) | Final DMSO Concentration (%) | Visual Observation (Clear/Precipitate) |
| 1 | 0.1 | 0.01% | |
| 5 | 0.5 | 0.05% | |
| 10 | 1 | 0.1% | |
| 20 | 2 | 0.2% | |
| 50 | 5 | 0.5% | |
| 100 | 10 | 1.0% |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Mechanism of action of this compound.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 3. minerva-access.unimelb.edu.au [minerva-access.unimelb.edu.au]
ML471 Cross-Reactivity with Human E1 Enzymes: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cross-reactivity of the small molecule inhibitor ML471 with human E1 enzymes. The following question-and-answer format directly addresses potential issues and provides guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known cross-reactivity profile against human E1 enzymes?
A1: this compound is a potent inhibitor of the human Autophagy-related protein 7 (Atg7), which is an E1-like enzyme essential for autophagy. It exhibits significant selectivity for Atg7 over other canonical human E1 enzymes. Published data indicates that this compound has very little to no inhibitory activity against the ubiquitin-activating enzyme (UAE/UBE1), the NEDD8-activating enzyme (NAE), and the SUMO-activating enzyme (SAE).[1][2]
Q2: What are the reported IC50 values for this compound against various human E1 enzymes?
A2: The inhibitory activity of this compound has been quantified against a panel of human E1 enzymes. A summary of the available data is presented in the table below.
Data Presentation: Inhibitory Activity of this compound against Human E1 Enzymes
| E1 Enzyme | Alternative Name(s) | Function | This compound IC50 (nM) |
| Atg7 | APG7L, APG7-LIKE | Autophagy | 22 ± 9[1] |
| UBE1 | UAE, UBA1 | Ubiquitination | No or very little activity[1][2] |
| NAE1 | APPBP1 | Neddylation | No or very little activity |
| SAE1 | UBA2, AOS1 | Sumoylation | No or very little activity |
Q3: My experiment suggests this compound is inhibiting ubiquitination in my cellular model. What could be the reason?
A3: While direct inhibition of UBE1 by this compound is unlikely based on current data, several factors could lead to an apparent effect on ubiquitination:
-
Off-target effects: At high concentrations, this compound may have off-target effects unrelated to E1 inhibition that indirectly impact the ubiquitin-proteasome system.
-
Downstream consequences of Atg7 inhibition: As autophagy and ubiquitination are interconnected cellular processes, potent inhibition of Atg7 could lead to secondary effects on protein degradation pathways that are dependent on ubiquitination.
-
Experimental artifacts: It is crucial to rule out any experimental artifacts that may suggest ubiquitination inhibition. Refer to the troubleshooting guide below for more details.
Experimental Protocols
1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for E1 Enzyme Activity
This protocol is adapted for determining the in vitro inhibitory activity of compounds against E1 enzymes.
-
Principle: This assay measures the transfer of a biotinylated ubiquitin-like protein (Ubl) to a GST-tagged E2 enzyme, catalyzed by the E1 enzyme. The formation of the E1-Ubl intermediate is the rate-limiting step. The product, a biotin-Ubl-GST-E2 conjugate, is detected by HTRF reagents: a terbium cryptate-labeled anti-GST antibody (donor) and streptavidin-XL665 (acceptor). When the donor and acceptor are in close proximity, a FRET signal is generated.
-
Materials:
-
Recombinant human E1 enzyme (UBE1, NAE1, or SAE1) and its corresponding E2 enzyme.
-
Biotinylated ubiquitin, NEDD8, or SUMO.
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 5 mM DTT).
-
This compound or other test compounds.
-
HTRF detection reagents: Terbium cryptate-labeled anti-GST antibody and streptavidin-XL665.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the test compound, E1 enzyme, E2-GST, and biotinylated Ubl.
-
Initiate the enzymatic reaction by adding ATP.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), optimized for linear product formation.
-
Stop the reaction by adding EDTA.
-
Add the HTRF detection reagents and incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor and acceptor fluorophores.
-
Calculate the HTRF ratio and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used as an orthogonal assay to confirm the engagement of this compound with its target (Atg7) in a cellular context.
-
Principle: Ligand binding can increase the thermal stability of a protein. CETSA measures the extent of protein aggregation upon heating. An increase in the melting temperature of a target protein in the presence of a compound indicates direct target engagement.
-
Materials:
-
Cultured cells expressing the target protein.
-
This compound or vehicle control (DMSO).
-
PBS and lysis buffer with protease inhibitors.
-
PCR tubes or plates.
-
Thermal cycler.
-
Equipment for protein quantification (e.g., Western blot, ELISA).
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble target protein at each temperature using Western blotting or another sensitive detection method.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the melting temperature (Tm). A shift in the Tm in the presence of this compound indicates target engagement.
-
Troubleshooting Guides
Issue 1: High background signal in HTRF assay.
| Possible Cause | Troubleshooting Step |
| Autofluorescent compounds | Pre-read the plate after compound addition but before adding HTRF reagents to identify fluorescent compounds. |
| Light scattering | Centrifuge the plate before reading to pellet any precipitates. |
| Reagent aggregation | Ensure all reagents are properly dissolved and vortexed before use. |
| Non-specific binding of detection reagents | Titrate the detection reagents to find the optimal concentration that minimizes background while maintaining a good signal window. |
Issue 2: Low signal or poor assay window in HTRF assay.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Verify the activity of the E1 and E2 enzymes using a positive control inhibitor or by checking lot-to-lot consistency. |
| Suboptimal reagent concentrations | Titrate the enzyme, substrate, and ATP concentrations to optimize the reaction conditions. |
| Incorrect incubation times | Optimize the enzymatic reaction time and the detection reagent incubation time. |
| Quenching by test compounds | Test for compound interference by adding the compound to a completed reaction (with product) and observing any signal decrease. |
Issue 3: Inconsistent results in CETSA.
| Possible Cause | Troubleshooting Step |
| Uneven heating | Ensure proper contact of the tubes/plate with the thermal cycler block. |
| Incomplete cell lysis | Optimize the freeze-thaw protocol to ensure complete cell lysis. |
| Variability in protein loading | Accurately quantify the protein concentration of each sample and ensure equal loading for Western blot analysis. |
| Antibody issues | Validate the primary antibody for specificity and sensitivity. |
Visualizations
References
Technical Support Center: ML471 Stability and Storage
This guide provides detailed information on the proper storage and handling of compounds frequently identified as ML471 to prevent degradation and ensure experimental success.
Critical Identifier Notice: Two Compounds Marketed as this compound
It has come to our attention that the designation "this compound" is used for two distinct chemical compounds. To ensure the stability and efficacy of your research materials, it is crucial to first identify the correct compound you are working with by its CAS number.
-
This compound (AGK2): A SIRT2 inhibitor with CAS Number 304896-28-4 .
-
This compound: A parasite tyrosyl-tRNA synthetase (PfTyrRS) inhibitor with CAS Number 2226227-77-4 .[1]
Please verify the CAS number on your product's documentation before proceeding. This guide is divided into sections for each compound.
Section 1: this compound (also known as AGK2) - SIRT2 Inhibitor
CAS Number: 304896-28-4
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound (AGK2)?
A1: To ensure long-term stability, solid this compound (AGK2) should be stored under the conditions outlined in the table below. Storage at +4°C is suitable for up to two years, while storage at -20°C can extend the shelf-life to three years.[2][3]
Q2: I have dissolved this compound (AGK2) in a solvent. How should I store the solution?
A2: Stock solutions of this compound (AGK2) should be stored frozen to maintain their integrity. For maximal stability, store at -80°C, which should preserve the solution for up to a year.[2] If stored at -20°C, the solution should be used within six months.[2]
Q3: Can I store this compound (AGK2) at room temperature?
A3: While some suppliers may ship the solid compound at room temperature, it is not recommended for long-term storage. For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.
Troubleshooting Guide
Problem: I am seeing a loss of activity with my this compound (AGK2) solution.
-
Possible Cause 1: Improper Storage Temperature. Storing solutions at temperatures warmer than recommended (-20°C or -80°C) can lead to degradation.
-
Solution: Always store stock solutions at the recommended frozen temperatures. Prepare fresh dilutions for your experiments from a properly stored stock.
-
Possible Cause 2: Extended Storage. Storing solutions for longer than the recommended duration can result in degradation, even at the correct temperature.
-
Solution: Aliquot your stock solution upon preparation to minimize freeze-thaw cycles. Mark the date of preparation and discard any solution that has exceeded its recommended storage period.
Data Summary: this compound (AGK2) Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | +4°C | 2 years | |
| In Solvent | -80°C | 1 year | |
| In Solvent | -20°C | 6 months |
Experimental Protocols
Protocol 1: Preparation of this compound (AGK2) Stock Solution
-
Reagent: this compound (AGK2) solid (CAS 304896-28-4)
-
Solvent: DMSO
-
Procedure:
-
Allow the vial of solid this compound (AGK2) to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution by dissolving the solid in DMSO to a concentration of 10 mg/mL.
-
If solubility is an issue, ultrasonic agitation and gentle warming up to 60°C can be applied. Note that hygroscopic DMSO can negatively impact solubility, so use a fresh, unopened container of DMSO.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.
-
Store the aliquots at -80°C for up to one year or -20°C for up to six months.
-
Diagrams
Caption: Workflow for this compound (AGK2) Solution Preparation and Storage
Section 2: this compound - Parasite Tyrosyl-tRNA Synthetase (PfTyrRS) Inhibitor
CAS Number: 2226227-77-4
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound (PfTyrRS inhibitor)?
A1: For long-term storage, solid this compound should be kept at -20°C, which will maintain its stability for up to one year. For shorter durations, it can be stored at +4°C for up to six months.
Q2: What is the recommended procedure for storing this compound (PfTyrRS inhibitor) solutions?
A2: Solutions of this compound should be stored at -80°C or -20°C. At both temperatures, the solution is expected to be stable for up to six months.
Q3: My experiment requires a freshly prepared solution. What is the recommended solvent?
A3: this compound (PfTyrRS inhibitor) is soluble in DMSO up to a concentration of 10 mM.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound in my malaria parasite culture.
-
Possible Cause: Compound Degradation. Improper storage of either the solid compound or the stock solution can lead to a loss of potency.
-
Solution: Ensure that both the solid compound and any prepared solutions are stored at the recommended temperatures and within the specified timeframes. For critical experiments, consider using a freshly prepared solution from a solid that has been stored correctly at -20°C.
Data Summary: this compound (PfTyrRS Inhibitor) Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Solid Powder | -20°C | 12 Months | |
| Solid Powder | +4°C | 6 Months | |
| In Solvent | -80°C | 6 Months | |
| In Solvent | -20°C | 6 Months |
Experimental Protocols
Protocol 2: Preparation of this compound (PfTyrRS Inhibitor) Stock Solution
-
Reagent: this compound solid (CAS 2226227-77-4)
-
Solvent: DMSO
-
Procedure:
-
Bring the vial of solid this compound to room temperature before opening.
-
Prepare a stock solution by dissolving the solid in DMSO to a concentration of 10 mM.
-
Ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes for single use.
-
Store the aliquots at -80°C or -20°C for up to six months.
-
Diagrams
Caption: Troubleshooting this compound (PfTyrRS Inhibitor) Efficacy
References
Validation & Comparative
ML471 vs. ML901: A Comparative Efficacy Guide for Novel Antimalarial Candidates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ML471 and ML901, two pyrazolopyrimidine ribose sulfamates investigated for their potential as antimalarial agents. Both compounds function as reaction-hijacking inhibitors of the Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS), a critical enzyme for parasite survival. This document synthesizes available experimental data to highlight their respective efficacy, selectivity, and mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro potency and selectivity of this compound and ML901.
| Parameter | This compound | ML901 | Reference |
| Trophozoite Growth Inhibition (IC50_6h) | 29.1 nM | 135 - 220 nM | [1][2] |
| PfTyrRS ATP Consumption Inhibition (IC50) | 1.4 µM | 13.4 µM | [1] |
| Asexual Blood Stage P. falciparum (IC50_72h) | Potent (low nM) | 2.8 nM | [3][4] |
Table 1: In Vitro Potency Against P. falciparum
| Human Enzyme | This compound | ML901 | Reference |
| Ubiquitin-Activating Enzyme (UAE) | No inhibitory activity | 5.39 µM (IC50) | |
| Atg7 | Low activity | 33 nM (IC50) | |
| NEDD8 Activating Enzyme (NAE) | Not specified | 28 µM (IC50) | |
| SUMO Activating Enzyme (SAE) | Not specified | No activity |
Table 2: Selectivity Against Human E1 Enzymes
Comparative Efficacy and Selectivity
This compound, an analogue of ML901, demonstrates a significant improvement in both potency against the trophozoite stage of P. falciparum and enhanced selectivity against human cell lines. While both compounds are potent inhibitors of PfTyrRS, this compound exhibits a nearly 10-fold greater potency in inhibiting ATP consumption by the recombinant enzyme.
A critical differentiator is their off-target activity. ML901 shows significant inhibition of human ubiquitin-activating (E1) enzymes, particularly Atg7 and UAE, which is a likely contributor to its observed mammalian cell toxicity. In stark contrast, this compound displays low activity against these critical human enzymes and, notably, no inhibitory activity against human UAE in vitro. This improved selectivity profile suggests a more favorable therapeutic window for this compound.
Furthermore, this compound is reported to be fast-acting and demonstrates single-dose oral efficacy in a SCID mouse model of P. falciparum malaria. While resistance is a potential concern for both compounds, this compound's overall profile positions it as a more promising lead candidate for further development.
Signaling Pathway and Mechanism of Action
Both this compound and ML901 employ a "reaction hijacking" mechanism. The target enzyme, PfTyrRS, mistakenly recognizes the nucleoside sulfamate (B1201201) and catalyzes its conjugation to the amino acid tyrosine. This forms a stable, tightly-binding Tyr-sulfamate adduct that effectively inhibits the enzyme's normal function of charging tRNA with tyrosine, a process essential for protein synthesis and parasite viability.
Caption: Reaction hijacking mechanism of this compound and ML901.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of these findings. The following outlines the general methodologies employed in the comparative studies.
Parasite Growth Inhibition Assay (6-hour pulse)
-
Synchronization: P. falciparum cultures are synchronized to the trophozoite stage.
-
Compound Exposure: Synchronized cultures are exposed to varying concentrations of this compound or ML901 for a 6-hour pulse.
-
Washout: The compounds are washed out, and the parasites are allowed to continue their life cycle.
-
Growth Measurement: Parasite growth in the subsequent cycle is quantified using a SYBR Green I fluorescence-based assay.
-
Data Analysis: The 50% inhibitory concentration (IC50_6h) is determined by fitting the dose-response data to a suitable model.
PfTyrRS ATP Consumption Assay
-
Reaction Mixture: A reaction mixture is prepared containing recombinant PfTyrRS, tyrosine, and ATP.
-
Initiation: The reaction is initiated by the addition of tRNATyr.
-
Inhibitor Addition: Varying concentrations of this compound or ML901 are added to the reaction.
-
ATP Measurement: The rate of ATP consumption is measured, typically using a luminescence-based assay that couples ATP levels to a luciferase reaction.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor required to reduce ATP consumption by 50%, is calculated.
Human E1 Enzyme Inhibition Assays
-
Enzyme and Substrate Preparation: Recombinant human E1 enzymes (e.g., UAE, Atg7) and their respective substrates are prepared.
-
Inhibitor Incubation: The enzymes are incubated with a range of concentrations of this compound or ML901.
-
Activity Measurement: The activity of the E1 enzymes is measured using methods appropriate for each enzyme, often involving the detection of ubiquitin or ubiquitin-like protein activation.
-
Data Analysis: IC50 values are determined from the dose-response curves.
Caption: Workflow for the comparative evaluation of this compound and ML901.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. malariaworld.org [malariaworld.org]
A Comparative In Vitro Analysis of ML471 and Artemisinin: Distinct Mechanisms and Therapeutic Focus
A detailed examination of the in vitro activities of ML471 and artemisinin (B1665778) reveals two compounds with distinct therapeutic targets and mechanisms of action. While artemisinin and its derivatives have been extensively studied for their anti-cancer properties, current research on this compound is predominantly focused on its potent anti-malarial effects. This guide provides a comprehensive comparison based on available experimental data, highlighting their respective strengths and current research trajectories.
Executive Summary
This document presents a comparative analysis of this compound and artemisinin based on in vitro experimental data. Artemisinin and its derivatives exhibit broad anti-cancer activity across numerous cell lines, primarily through the induction of oxidative stress. In contrast, this compound demonstrates high potency and selectivity against Plasmodium falciparum, the parasite responsible for malaria, by inhibiting a crucial enzyme in its protein synthesis machinery. Due to the current lack of published data on the in vitro effects of this compound on cancer cell lines, a direct comparison of their anti-cancer efficacy is not feasible. This guide, therefore, provides a parallel examination of their activities in their respective fields of study.
Quantitative Data Presentation
Artemisinin and Derivatives: In Vitro Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of artemisinin and its derivatives against a selection of human cancer cell lines. The data illustrates the broad-spectrum anti-proliferative effects of these compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Artemisinin | A549 (Lung) | 102.1 | [1] |
| Artemisinin | H1299 (Lung) | 96.4 | [1] |
| Artemisinin | MCF-7 (Breast) | 396.6 | [2] |
| Artemisinin | MDA-MB-231 (Breast) | 336.63 | [2] |
| Dihydroartemisinin (DHA) | PC9 (Lung) | 19.68 | [1] |
| Dihydroartemisinin (DHA) | NCI-H1975 (Lung) | 7.08 | [1] |
| Dihydroartemisinin (DHA) | MCF-7 (Breast) | 129.1 | [2] |
| Dihydroartemisinin (DHA) | MDA-MB-231 (Breast) | 62.95 | [2] |
| Dihydroartemisinin (DHA) | HT29 (Colon) | 10.95 | [1] |
| Dihydroartemisinin (DHA) | HCT116 (Colon) | 11.85 | [1] |
| Artesunate | MCF-7 (Breast) | 83.28 | [2] |
| Artesunate | 4T1 (Breast) | 52.41 | [2] |
| Artemisinin Dimer | BGC-823 (Gastric) | 8.30 | [1] |
This compound and Artemisinin: In Vitro Anti-malarial Activity
This table presents the IC50 values of this compound and artemisinin against the 3D7 strain of Plasmodium falciparum, highlighting their potent anti-parasitic activity. For context, the cytotoxicity of this compound against a human cell line is also included.
| Compound | Organism/Cell Line | IC50 | Reference |
| This compound | Plasmodium falciparum (3D7) | 2.8 nM | [3] |
| This compound | HepG2 (Human Liver Carcinoma) | > 50 µM | [4] |
| Artemisinin | Plasmodium falciparum (3D7) | 1.8 nM | [3] |
Mechanisms of Action
Artemisinin: A Multi-faceted Anti-Cancer Agent
Artemisinin's anti-cancer activity is primarily attributed to its endoperoxide bridge, which reacts with intracellular iron to generate reactive oxygen species (ROS).[2][5] This surge in ROS induces oxidative stress, leading to a cascade of cellular events that culminate in cancer cell death. The key mechanisms include:
-
Induction of Apoptosis: ROS-mediated damage to mitochondria triggers the intrinsic apoptotic pathway, leading to the release of cytochrome c and activation of caspases.[6][7]
-
Cell Cycle Arrest: Artemisinin and its derivatives can cause cell cycle arrest at the G0/G1 and G2/M checkpoints, thereby inhibiting cancer cell proliferation.[5][7]
-
Inhibition of Angiogenesis: These compounds have been shown to suppress the formation of new blood vessels, which is crucial for tumor growth and metastasis.
-
Modulation of Signaling Pathways: Artemisinins can interfere with multiple signaling pathways critical for cancer cell survival and proliferation, including the Wnt/β-catenin, PI3K/Akt, and NF-κB pathways.[6][8][9]
This compound: A Precision Inhibitor of a Parasitic Enzyme
This compound's mechanism of action against Plasmodium falciparum is highly specific and involves a "reaction hijacking" process.[4][10] It selectively targets the parasite's cytoplasmic tyrosyl-tRNA synthetase (PfTyrRS), an enzyme essential for protein synthesis.[4][11][12] The process unfolds as follows:
-
This compound enters the active site of PfTyrRS.
-
The enzyme catalyzes the formation of a stable covalent adduct between tyrosine and this compound.[4]
-
This irreversible adduct remains tightly bound to the enzyme, effectively inhibiting its function.[4]
-
The inhibition of protein synthesis ultimately leads to the death of the parasite.
Notably, this compound exhibits high selectivity for the parasite enzyme over its human counterpart, which accounts for its low cytotoxicity against human cells.[4][11][12]
Experimental Protocols
In Vitro Anti-Cancer Cytotoxicity Assessment (MTT Assay)
A common method to determine the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][13][14]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.[2]
-
Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., artemisinin) for a specified duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, the treatment medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[2]
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.[2]
In Vitro Anti-malarial Activity Assessment (SYBR Green I-based Assay)
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to anti-malarial drugs.[15][16][17]
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human red blood cells.
-
Drug Exposure: The parasite cultures are exposed to serial dilutions of the test compounds (e.g., this compound or artemisinin) in a 96-well plate and incubated for 72 hours.[15]
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. This lyses the red blood cells and stains the parasite DNA.[16]
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[16]
-
Data Analysis: The fluorescence signal is proportional to the amount of parasite DNA, which reflects parasite growth. The IC50 values are calculated by fitting the dose-response data to a suitable model.
Visualizations
Caption: Artemisinin's Anti-Cancer Signaling Pathways.
Caption: this compound's Mechanism of Action on PfTyrRS.
Caption: General In Vitro Cytotoxicity Assay Workflow.
References
- 1. Artemisinin and Its Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jeffreydachmd.com [jeffreydachmd.com]
- 7. Antitumor Activity of Artemisinin and Its Derivatives: From a Well-Known Antimalarial Agent to a Potential Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Artemisinins as a novel anti-cancer therapy: Targeting a global cancer pandemic through drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Natural product-mediated reaction hijacking mechanism validates Plasmodium aspartyl-tRNA synthetase as an antimalarial drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. iddo.org [iddo.org]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Hijacking Mechanism of ML471: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The novel anti-malarial candidate ML471 presents a promising therapeutic strategy by employing a "reaction hijacking" mechanism to inhibit a crucial parasite enzyme. This guide provides a comprehensive validation of this mechanism, comparing this compound to other compounds and detailing the experimental framework used to verify its mode of action.
The Reaction Hijacking Hypothesis
This compound is a pro-inhibitor that selectively targets the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS), an enzyme essential for protein synthesis in the malaria parasite.[1][2][3][4] The proposed mechanism involves the enzymatic conversion of this compound into a highly potent inhibitor within the active site of PfTyrRS. This process, termed reaction hijacking, sees the parasite's own enzyme catalyze the formation of a stable, tight-binding Tyr-ML471 conjugate, effectively shutting down its own function. This guide delves into the experimental evidence supporting this hypothesis.
Comparative Efficacy and Selectivity
This compound demonstrates superior potency and selectivity compared to its predecessor, ML901, and other compounds operating through a similar mechanism. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity against P. falciparum and Human Cells
| Compound | Target Enzyme | P. falciparum IC50 (nM) | Human Cell Line (HepG2) IC50 (µM) | Selectivity Index (HepG2 IC50 / P. falciparum IC50) |
| This compound | PfTyrRS | 1.5 | >50 | >33,333 |
| ML901 | PfTyrRS | 4.65 | 4.65 | 1 |
| OSM-S-106 | PfAsnRS | 58 | 49.6 | 855 |
| DACM | Multiple aaRS | 3.3 | 0.047 | 14 |
Data sourced from.
Table 2: Biochemical Inhibition of Target Enzymes
| Compound | Target Enzyme | Biochemical IC50 (µM) |
| This compound | PfTyrRS | 1.4 |
| ML901 | PfTyrRS | 13.4 |
| AMS | PfTyrRS | 51.7 |
Data sourced from.
Experimental Validation Protocols
The validation of this compound's reaction hijacking mechanism relies on a suite of biochemical and cellular assays. Here, we provide detailed protocols for the key experiments.
PfTyrRS Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PfTyrRS by monitoring ATP consumption.
Materials:
-
Recombinant PfTyrRS enzyme
-
ATP
-
L-Tyrosine
-
Cognate tRNATyr
-
Pyrophosphatase
-
Assay buffer (e.g., Tris-HCl with MgCl2, KCl, DTT)
-
Test compounds (this compound, ML901, etc.)
-
ATP detection reagent (e.g., Kinase-Glo®)
Procedure:
-
Prepare a reaction mixture containing PfTyrRS (e.g., 25 nM), L-Tyrosine (e.g., 200 µM), pyrophosphatase (e.g., 1 unit/mL), and cognate tRNATyr (e.g., 4.8 µM) in assay buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding ATP (e.g., 10 µM).
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction and measure the remaining ATP concentration using an ATP detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of ATP consumption relative to a no-inhibitor control and determine the IC50 value.
Mass Spectrometry for Adduct Detection
This method directly confirms the formation of the Tyr-ML471 adduct within the parasite.
Materials:
-
P. falciparum-infected red blood cells
-
This compound
-
Lysis buffer (e.g., saponin-based)
-
Solvents for extraction (e.g., methanol, acetonitrile)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Treat late trophozoite stage P. falciparum cultures with the test compound (e.g., 1 µM this compound) for a short duration (e.g., 2 hours).
-
Harvest the parasites by lysing the infected red blood cells with saponin.
-
Wash the parasite pellet extensively with PBS.
-
Extract metabolites from the parasite pellet using a suitable solvent mixture.
-
Analyze the extract by LC-MS, searching for the expected mass of the amino acid-adduct (e.g., Tyr-ML471, m/z 552.1871).
-
Confirm the identity of the adduct by comparing its retention time and fragmentation pattern with a synthetically generated standard.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.
Materials:
-
P. falciparum-infected red blood cells
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (PfTyrRS)
Procedure:
-
Treat intact P. falciparum-infected red blood cells with the test compound or vehicle control.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells to separate soluble proteins from aggregated, denatured proteins.
-
Separate the soluble protein fraction by SDS-PAGE.
-
Detect the amount of soluble target protein at each temperature using Western blotting with a specific antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization. For this compound, an 18°C increase in the apparent melting point of PfTyrRS was observed.
Visualizing the Molecular Mechanism and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the signaling pathway, experimental workflow, and logical relationships.
Conclusion
The collective evidence from enzymatic assays, mass spectrometry, and cellular thermal shift assays provides a robust validation of this compound's reaction hijacking mechanism. Its high potency and selectivity for the parasite's enzyme over the human counterpart underscore its potential as a promising anti-malarial drug candidate. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo. | Broad Institute [broadinstitute.org]
- 4. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
Comparative Analysis of ML471 and Other PfTyrRS Inhibitors: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of ML471, a potent inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS), and other emerging inhibitors targeting this essential malaria parasite enzyme. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial drug discovery.
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the discovery of novel antimalarial agents with new mechanisms of action. The aminoacyl-tRNA synthetases (aaRSs), essential enzymes in protein biosynthesis, represent a promising class of drug targets. PfTyrRS, in particular, has been a focus of inhibitor development due to structural differences compared to its human counterpart, allowing for selective targeting. This guide focuses on this compound, a reaction-hijacking inhibitor, and provides a comparative overview with other reported PfTyrRS inhibitors.
Data Presentation: Inhibitor Performance
The following table summarizes the quantitative data for this compound and the recently identified non-nucleoside inhibitor, Okanin.
| Inhibitor | Chemical Class | Target | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy | Selectivity |
| This compound | Pyrazolopyrimidine Ribose Sulfamate | PfTyrRS | Reaction Hijacking | 2.8 nM (P. falciparum 3D7, 72h)[1] | Single dose oral efficacy in SCID mouse model[1][2] | High selectivity over human TyrRS and other human enzymes (e.g., UAE)[1] |
| ML901 | Pyrazolopyrimidine Ribose Sulfamate | PfTyrRS | Reaction Hijacking | 2.8 nM (P. falciparum 3D7, 72h)[1] | Efficacious in mouse models | Lower selectivity compared to this compound[1] |
| Okanin | Chalcone | PfTyrRS | Competitive Inhibition | 6.98 ± 3.33 μM (P. falciparum 3D7)[3][4] | Not Reported | Limited inhibition of human TyrRS[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PfTyrRS Enzymatic Inhibition Assay (ATP-Pyrophosphate Exchange Assay)
This assay measures the enzymatic activity of TyrRS by quantifying the formation of radiolabeled ATP from pyrophosphate (PPi).
-
Principle: The aminoacylation reaction catalyzed by TyrRS is reversible. In the presence of ATP, tyrosine, and radiolabeled pyrophosphate ([³²P]PPi), the enzyme will catalyze the formation of [³²P]ATP. The amount of [³²P]ATP formed is proportional to the enzyme's activity.
-
Procedure:
-
The reaction mixture is prepared containing Tris-HCl buffer, MgCl₂, ATP, tyrosine, and the recombinant PfTyrRS enzyme.
-
The inhibitor, dissolved in a suitable solvent (e.g., DMSO), is added at various concentrations.
-
The reaction is initiated by the addition of [³²P]PPi.
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is quenched by the addition of a solution containing activated charcoal, which binds to unincorporated [³²P]PPi.
-
The mixture is filtered, and the radioactivity of the filtrate, containing the [³²P]ATP, is measured using a scintillation counter.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
-
P. falciparum Growth Inhibition Assay
This cell-based assay determines the efficacy of compounds in inhibiting the growth of the malaria parasite in red blood cells.
-
Principle: The proliferation of P. falciparum in in vitro culture is monitored in the presence of varying concentrations of the inhibitor. Parasite growth can be quantified using various methods, such as staining parasite DNA with a fluorescent dye (e.g., SYBR Green I or DAPI) or by measuring the incorporation of a radiolabeled precursor (e.g., [³H]-hypoxanthine) into the parasite's nucleic acids.[5][6]
-
Procedure (SYBR Green I method):
-
Synchronized ring-stage P. falciparum cultures are diluted to a specific parasitemia (e.g., 0.5%) and hematocrit (e.g., 2%) in complete culture medium.[1][5]
-
The inhibitor is serially diluted in a 96-well plate.
-
The parasite culture is added to each well of the plate.
-
The plates are incubated for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[5]
-
A lysis buffer containing the SYBR Green I dye is added to each well.
-
The fluorescence intensity is measured using a fluorescence plate reader.
-
IC50 values are calculated by fitting the data to a dose-response curve.
-
In Vivo Efficacy Testing in a SCID Mouse Model
This animal model is used to evaluate the in vivo efficacy of antimalarial compounds against P. falciparum.
-
Principle: Immunodeficient mice, such as the Severe Combined Immunodeficient (SCID) strain, are engrafted with human red blood cells to support the growth of P. falciparum.[7][8] The efficacy of a test compound is determined by its ability to reduce or clear the parasite infection in these mice.[9]
-
Procedure:
-
SCID mice are intraperitoneally injected with human red blood cells.
-
Once a stable engraftment is achieved, the mice are infected with P. falciparum.
-
Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Once the infection is established, the mice are treated with the test compound, typically via oral gavage, for a specified duration (e.g., 4 days).[7]
-
Parasitemia levels are monitored throughout the treatment and post-treatment period to assess the compound's efficacy.
-
Visualizations
Signaling Pathway of PfTyrRS in Protein Synthesis
Caption: Role of PfTyrRS in charging tRNA with tyrosine for protein synthesis.
Experimental Workflow for PfTyrRS Inhibitor Evaluation
Caption: A typical workflow for the discovery and evaluation of PfTyrRS inhibitors.
Logical Flow of Comparative Analysis
References
- 1. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 2. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competitive Inhibition of Okanin against Plasmodium falciparum Tyrosyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competitive Inhibition of Okanin against Plasmodium falciparum Tyrosyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iddo.org [iddo.org]
- 7. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Humanized Mice Are Instrumental to the Study of Plasmodium falciparum Infection [frontiersin.org]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of ML471 and Atovaquone for Antimalarial Drug Development
In the landscape of antimalarial drug discovery, both novel and established compounds are continuously evaluated to address the persistent challenge of drug resistance. This guide provides a detailed, head-to-head comparison of ML471, an emerging investigational compound, and atovaquone (B601224), a widely used antimalarial agent. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, efficacy, and the experimental data supporting their evaluation.
Executive Summary
Atovaquone is an established antimalarial drug that targets the parasite's mitochondrial electron transport chain. In contrast, this compound is a novel compound that employs a "reaction hijacking" mechanism to inhibit protein synthesis in the malaria parasite. While atovaquone has a proven clinical track record, this compound shows promise with a rapid killing rate and efficacy against multiple life stages of the parasite in preclinical studies. This guide will delve into the available data to provide a comparative analysis of these two compounds.
Mechanism of Action
The fundamental difference between this compound and atovaquone lies in their distinct mechanisms of action.
Atovaquone: Atovaquone is a competitive inhibitor of ubiquinol (B23937), specifically targeting the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain in parasites.[1][2][3] This inhibition disrupts the mitochondrial membrane potential, which in turn inhibits essential metabolic processes, including pyrimidine (B1678525) biosynthesis, by blocking the function of dihydroorotate (B8406146) dehydrogenase (DHODH).[1][2] The ultimate effect is the cessation of DNA and RNA synthesis, leading to parasite death.[4]
This compound: this compound is a pro-inhibitor that targets the Plasmodium falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS).[5][6][7][8] It operates through a "reaction hijacking" mechanism where the parasite's own enzyme converts this compound into a tightly binding inhibitor.[6][7][8] Specifically, PfTyrRS catalyzes the formation of a stable Tyr-ML471 conjugate within the enzyme's active site, thereby blocking the normal process of protein synthesis and leading to rapid parasite death.[5][6]
Signaling Pathway Diagrams
Caption: Mechanism of action of Atovaquone.
Caption: "Reaction Hijacking" mechanism of this compound.
Comparative Efficacy and In Vitro Activity
Direct head-to-head studies comparing this compound and atovaquone in the same experimental settings are not yet publicly available. However, a comparative analysis can be drawn from the data presented in separate studies.
| Parameter | This compound | Atovaquone | Reference |
| Target | P. falciparum cytoplasmic tyrosine tRNA synthetase (PfTyrRS) | Cytochrome bc1 complex (Complex III) | [1][5] |
| Mechanism | Reaction Hijacking | Inhibition of Electron Transport Chain | [2][6] |
| In Vitro Potency (IC50, P. falciparum) | Low nanomolar range | 2.0 nM (against P. falciparum cytochrome bc1) | [5][9] |
| Speed of Action | Fast-acting | Slow-acting | [1][8] |
| Activity Spectrum | Asexual blood stage, liver stage, gametocytes, transmissible gametes | Blood stage, liver stage | [1][10] |
| Selectivity | High selectivity for parasite enzyme over human ortholog | Selective for parasite mitochondrial complex | [6][9] |
| In Vivo Efficacy | Single-dose oral efficacy in SCID mouse model | Effective in prophylaxis and treatment of malaria | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and atovaquone.
In Vitro Antimalarial Activity Assay (this compound)
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Cultures are maintained at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Drug Susceptibility Assay: Asynchronous parasite cultures are exposed to serial dilutions of the test compounds for a specified period (e.g., 72 hours). Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
Parasite Reduction Rate (PRR) Assay (this compound)
-
Methodology: Synchronized late-stage parasite cultures are exposed to a high concentration (e.g., 10x IC50) of the test compound for defined periods (e.g., 0 to 120 hours). After drug removal, the parasites are serially diluted and cultured for an extended period (e.g., 18 days) to allow for recrudescence. The parasite reduction rate is calculated based on the time required to eliminate the parasite population.[8]
In Vivo Efficacy in SCID Mouse Model (this compound)
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human red blood cells to support the growth of P. falciparum.
-
Infection and Treatment: Mice are infected with P. falciparum. Once parasitemia is established, a single oral dose of this compound is administered.
-
Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears. The efficacy of the compound is determined by its ability to clear the infection and prevent recrudescence.[5][6]
Atovaquone Mitochondrial bc1 Complex Inhibition Assay
-
Enzyme Source: The cytochrome bc1 complex is isolated and purified from P. falciparum or a model organism (e.g., yeast).
-
Assay Principle: The activity of the bc1 complex is measured by monitoring the reduction of cytochrome c in the presence of a ubiquinol substrate. The assay is performed in the presence of varying concentrations of atovaquone to determine its inhibitory effect. The IC50 value is calculated from the dose-response curve.
Conclusion
This compound and atovaquone represent two distinct approaches to antimalarial therapy. Atovaquone's established clinical use and well-understood mechanism of action make it a cornerstone of current malaria treatment and prophylaxis.[11][12] Its primary limitation is the potential for the rapid development of resistance when used as a monotherapy.[2]
This compound, with its novel "reaction hijacking" mechanism, presents a promising new strategy that could circumvent existing resistance mechanisms.[6] Its rapid killing kinetics and activity against multiple parasite life stages are highly desirable attributes for a next-generation antimalarial.[8][10] However, as an investigational compound, this compound requires further extensive preclinical and clinical evaluation to establish its safety and efficacy profile in humans.
For drug development professionals, the comparative data presented here highlights the importance of exploring diverse mechanisms of action to combat drug-resistant malaria. While atovaquone remains a valuable tool, the development of compounds like this compound is crucial for the future of malaria control and eradication efforts. Further head-to-head comparative studies are warranted to directly assess the relative strengths and weaknesses of these two compounds.
References
- 1. Antimalarial pharmacology and therapeutics of atovaquone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atovaquone/proguanil - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Atovaquone? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ovid.com [ovid.com]
- 12. A systematic review and meta-analysis of the effectiveness and safety of atovaquone-proguanil (Malarone) for chemoprophylaxis against malaria - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biochemical Validation of ML471's Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical validation of target engagement for ML471, a potent inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS). We will delve into the experimental data supporting its mechanism of action and compare it with alternative compounds and validation strategies.
Executive Summary
This compound is a promising antimalarial candidate that operates through a "reaction hijacking" mechanism. It acts as a pro-inhibitor, being converted by the parasite's own PfTyrRS enzyme into a tightly-bound inhibitory conjugate. This guide presents the key biochemical evidence for this engagement and contrasts it with its precursor, ML901, and other compounds targeting similar pathways. The methodologies employed to validate this compound's target engagement offer a robust framework for assessing other enzyme inhibitors.
Data Presentation: Quantitative Comparison of Inhibitors
The following table summarizes the key quantitative data for this compound and its primary comparator, ML901, highlighting the improved potency and selectivity of this compound.
| Compound | Target Enzyme | P. falciparum (3D7) IC50 (72h) | Human Cell Line Toxicity | Off-Target Activity (Human UAE) | Mechanism of Action |
| This compound | PfTyrRS | 1.5 - 2.8 nM[1][2] | Low toxicity[1][3] | No inhibitory activity in vitro[4] | Reaction Hijacking |
| ML901 | PfTyrRS | Measurable toxicity | Measurable toxicity | Cross-inhibition of UBLs | Reaction Hijacking |
Signaling Pathway and Mechanism of Action
The central mechanism of this compound's action is the hijacking of the normal catalytic cycle of PfTyrRS. The following diagram illustrates this process.
Caption: Mechanism of this compound reaction hijacking of PfTyrRS.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate this compound's target engagement.
PfTyrRS Inhibition Assay (ATP Consumption)
This assay biochemically confirms the inhibitory effect of this compound on its target enzyme.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the ATP consumption by recombinant PfTyrRS.
-
Methodology:
-
Recombinant PfTyrRS enzyme is incubated with L-tyrosine, ATP, and varying concentrations of this compound.
-
The reaction buffer consists of 25 mM Tris, pH 8, 150 mM NaCl, 5 mM MgCl2, and 1 mM TCEP.
-
The mixture is incubated at 37°C.
-
ATP consumption is measured as an indicator of enzyme activity.
-
-
Key Finding: The concentration of this compound needed for 50% inhibition of ATP consumption was determined to be 1.4 μM.
Identification of Tyr-ML471 Conjugate
This experiment provides direct evidence of the "reaction hijacking" mechanism.
-
Objective: To detect the formation of the inhibitory Tyr-ML471 adduct.
-
Methodology:
-
In vitro reactions are set up with recombinant PfTyrRS (2 μM), L-tyrosine (20 μM), ATP (10 μM), this compound (10 μM), and P. falciparum tRNATyr (4 μM).
-
The reaction is incubated at 37°C for 1 hour.
-
The reaction products are analyzed to identify the formation of the Tyr-ML471 conjugate.
-
-
Key Finding: The formation of a stable Tyr-ML471 conjugate was confirmed, providing direct evidence of the reaction hijacking mechanism.
X-ray Crystallography
Structural biology provides atomic-level insight into the drug-target interaction.
-
Objective: To determine the three-dimensional structure of the PfTyrRS enzyme in complex with the Tyr-ML471 conjugate.
-
Methodology:
-
Crystals of the PfTyrRS enzyme are grown in the presence of this compound and tyrosine.
-
X-ray diffraction data is collected from the crystals.
-
The data is processed to solve the crystal structure of the PfTyrRS/Tyr-ML471 complex.
-
-
Key Finding: The crystal structure offered insights into the improved potency of this compound and provided a structural basis for its selective inhibition.
Experimental Workflow for Target Validation
The following diagram outlines the logical flow of experiments to validate the target engagement of a compound like this compound.
Caption: Logical workflow for this compound target validation.
Comparison with Alternative Target Engagement Validation Methods
While the methods used for this compound provide strong evidence, other techniques can also be employed to validate target engagement, each with its own advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in cells and tissues. | Does not require compound modification; can be used in live cells and tissues. | May not be suitable for all targets; off-target binding can occur at high concentrations. |
| Chemoproteomics | Uses chemical probes to identify protein targets of a compound. | Can identify novel targets and off-targets. | Requires synthesis of specific probes; may not capture all interactions. |
| Genetic Methods (e.g., Resistance Mutations) | Identifies the target by selecting for resistant parasites and sequencing their genomes. | Provides strong genetic evidence for the target's relevance. | Can be time-consuming; resistance may arise from mechanisms other than direct target mutation. |
Conclusion
The biochemical validation of this compound's engagement with PfTyrRS is robust and multi-faceted, combining enzymatic assays, direct detection of the inhibitory conjugate, and structural biology. This comprehensive approach provides a high degree of confidence in its mechanism of action. The comparison with its predecessor, ML901, clearly demonstrates the successful optimization of potency and selectivity. For researchers in drug development, the experimental framework used for this compound serves as a gold standard for validating enzyme inhibitors that act via covalent or pseudo-covalent mechanisms. The alternative methodologies discussed offer complementary approaches that can be particularly valuable in cases where the target or mechanism of action is less understood.
References
- 1. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PfYRS inhibitor | Probechem Biochemicals [probechem.com]
- 3. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo | PLOS Pathogens [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
Safety Operating Guide
Proper Disposal of ML471: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper disposal procedures for ML471, a potent inhibitor of the Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS). Adherence to these protocols is essential to ensure laboratory safety, minimize environmental impact, and maintain regulatory compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. This compound is a bioactive small molecule, and direct contact should be avoided. In case of accidental exposure, consult the substance's Material Safety Data Sheet (MSDS) and seek medical advice as necessary.
Operational Disposal Plan
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][2][3]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Neat (undissolved) this compound powder.
-
Stock solutions and diluted experimental solutions containing this compound.
-
Contaminated consumables such as pipette tips, tubes, vials, and gloves.
-
Solvents used to dissolve this compound.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.[4][5] Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Storage:
-
Waste Pickup and Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's EHS department to arrange for pickup.[1]
-
Do not attempt to transport the hazardous waste off-site yourself. Only trained and authorized personnel should handle the final disposal.[2]
-
Data Presentation
The following table summarizes key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | 388.40 g/mol | --INVALID-LINK-- |
| Molecular Formula | C₁₃H₂₀N₆O₆S | --INVALID-LINK-- |
| IC₅₀ (P. falciparum, 72h) | 2.8 nM | --INVALID-LINK-- |
| Solubility | 10 mM in DMSO | --INVALID-LINK-- |
Experimental Protocols
In Vitro Enzyme Inhibition Assay Workflow
The following is a generalized workflow for determining the inhibitory activity of this compound against PfTyrRS.
Caption: A typical experimental workflow for an in vitro enzyme inhibition assay.
Signaling Pathway
Mechanism of Action: Reaction Hijacking by this compound
This compound inhibits the Plasmodium falciparum tyrosyl-tRNA synthetase (PfTyrRS) through a "reaction hijacking" mechanism.[7] The enzyme mistakenly recognizes this compound as a substrate and, in the presence of tyrosine, catalyzes the formation of a stable, tightly-bound Tyr-ML471 adduct. This adduct effectively inactivates the enzyme, halting protein synthesis and leading to parasite death.
Caption: The reaction hijacking mechanism of this compound, leading to the inhibition of PfTyrRS.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. benchchem.com [benchchem.com]
- 7. A potent and selective reaction hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase exhibits single dose oral efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Researchers: A Guide to Handling ML471
Essential Safety and Operational Protocols for the Potent Antimalarial Compound ML471
Researchers and drug development professionals working with this compound, a potent inhibitor of Plasmodium falciparum tyrosyl-tRNA synthetase, must adhere to stringent safety protocols to mitigate risks associated with this biologically active compound. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the toxicological profile of analogous pyrazolopyrimidine derivatives and general guidelines for handling potent small molecules is imperative. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Physicochemical and Hazard Information
While a comprehensive toxicological profile for this compound is not publicly available, its potent biological activity necessitates careful handling. The following table summarizes its known physicochemical properties and inferred hazards based on structurally similar compounds.
| Property | Data |
| Chemical Name | ((2R,3S,4R,5R)-5-(4-amino-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate |
| Molecular Formula | C₁₃H₂₀N₆O₆S |
| Molecular Weight | 388.40 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 2226227-77-4[1][2] |
| Solubility | 10 mM in DMSO[1] |
| Storage Conditions | Solid Powder: -20°C for 12 months; 4°C for 6 months.In Solvent: -80°C for 6 months; -20°C for 6 months.[1] |
| Inferred Hazards | Based on analogous pyrazolopyrimidine compounds, this compound should be considered potentially harmful if swallowed, and may cause skin, eye, and respiratory tract irritation. |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to prevent accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer pair immediately if contaminated. |
| Eyes | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when handling larger quantities or if there is a splash risk. |
| Body | Laboratory Coat | A dedicated, buttoned lab coat is required. Consider a disposable gown for procedures with a higher risk of contamination. |
| Respiratory | Respirator | For weighing or handling the solid compound outside of a containment system, a NIOSH-approved N95 or higher-rated respirator is required. |
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk during the handling and disposal of this compound.
Receiving and Storage
-
Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area.
-
Verify Labeling: Confirm that the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
-
Log Inventory: Record the amount received and the date in a chemical inventory log.
-
Store Appropriately: Store the compound in a clearly labeled, sealed, and dedicated secondary container in a secure, ventilated, and temperature-controlled environment as per the storage conditions specified above.[1]
Weighing and Solution Preparation
-
Use Containment: All handling of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.
-
Prepare Workspace: Decontaminate the work surface before and after handling. Cover the work area with disposable absorbent liners.
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing: Use dedicated spatulas and weighing boats. Handle with care to avoid creating dust.
-
Dissolving: Add solvent to the solid slowly to avoid splashing. Ensure the container is sealed before vortexing or sonicating.
Experimental Use
-
Labeling: All solutions containing this compound must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Containment: Conduct all experimental procedures involving this compound in a chemical fume hood.
-
Avoid Contamination: Use dedicated equipment (pipettes, tips, etc.) when working with this compound.
Disposal Plan
-
Waste Segregation: All solid and liquid waste containing this compound must be segregated as hazardous chemical waste. This includes contaminated PPE, weighing boats, pipette tips, and excess solutions.
-
Solid Waste: Collect all contaminated solid waste in a dedicated, labeled, and sealed hazardous waste bag or container.
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not pour this compound waste down the drain.
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use. A 10% bleach solution followed by a 70% ethanol (B145695) rinse is a generally effective procedure, but compatibility with all surfaces should be verified.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Mandatory Visualizations
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: Operational workflow for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
